Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNUTAJXZZPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069980 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63666-11-5 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 63666-11-5 | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 63666-11-5 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate: A Core Scaffold for Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into the core characteristics of this compound, offering field-proven insights into its handling, reactivity, and utility in the synthesis of advanced molecular architectures.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The unique electronic and structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design. Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate (CAS Number: 63666-11-5) serves as a versatile starting material, offering multiple points for chemical modification to generate diverse libraries of bioactive compounds.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in synthesis and drug development.
Structural and Molecular Data
The structural and molecular properties of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate | [6] |
| CAS Number | 63666-11-5 | |
| Molecular Formula | C₅H₈N₄O₂ | [6] |
| Molecular Weight | 156.14 g/mol | |
| InChI Key | MLVNUTAJXZZPCJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CCOC(=O)C1=NN=C(N1)N |
Diagram 1: Chemical Structure of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate
Caption: Structure of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The amino protons would likely appear as a broad singlet, and the N-H proton of the triazole ring would also be a singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the triazole ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine and the triazole ring, C=O stretching of the ester, and C=N stretching of the triazole ring.[3][7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).
Synthesis and Reactivity
Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is a synthetic compound, and its preparation typically involves the cyclization of acyclic precursors.
General Synthesis Pathway
A common and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4] This approach offers a straightforward route to the triazole core.
Diagram 2: General Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-amino-1h-1,2,4-triazole-3-carboxylate | 63666-11-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 63666-11-5)
In the landscape of medicinal chemistry, certain heterocyclic systems are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered aromatic ring, containing three nitrogen atoms and two carbon atoms, is a bioisostere for esters and amides, capable of participating in hydrogen bonding, and metabolically stable. These features have led to its incorporation into a multitude of approved drugs with diverse pharmacological activities, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anticonvulsant agents.[1][3][4]
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 63666-11-5) is a highly functionalized and versatile building block that serves as an ideal starting point for the synthesis of compound libraries targeting novel therapeutics. Its trifunctional nature—possessing a reactive primary amine, a modifiable ester, and the triazole core itself—offers chemists a powerful platform for structural diversification. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, tailored for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a starting material is critical for reaction design and product characterization. Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate is typically a solid at room temperature.[5]
| Property | Value | Source |
| CAS Number | 63666-11-5 | [6] |
| Molecular Formula | C₅H₈N₄O₂ | [6] |
| Molecular Weight | 156.14 g/mol | [5][7] |
| IUPAC Name | ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5][7] |
Note: Physical properties such as melting point and boiling point may vary between suppliers and based on purity.
Spectroscopic Validation
Confirming the identity and purity of this reagent is paramount. Standard spectroscopic methods provide a definitive fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm for the -OCH₂- and a triplet around 1.4 ppm for the -CH₃) and a broad singlet for the amino (-NH₂) protons. The triazole N-H proton may also be visible as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester (approx. 160 ppm), the two distinct carbons of the triazole ring, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 157, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key stretches include N-H vibrations for the amine and triazole ring (typically 3100-3400 cm⁻¹), a strong C=O stretch for the ester (approx. 1700-1730 cm⁻¹), and C-N/C=N stretches characteristic of the triazole ring.
Synthesis Methodology: A Rational Approach
The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established, often involving the cyclocondensation of an amidine or related precursor with a hydrazine derivative.[2][8] A robust and scalable synthesis for Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate can be logically designed from aminoguanidine and a suitable dicarbonyl synthon, such as diethyl oxalate.
The causality behind this choice is rooted in the reactivity of the starting materials. Aminoguanidine provides the N-C-N backbone and the exocyclic amino group, while diethyl oxalate provides the two carbonyl carbons required for the ring, one of which is already functionalized as the desired ethyl ester.
Caption: Generalized synthesis pathway for the target triazole.
Protocol Validation Logic
A self-validating protocol for this synthesis would involve in-process checks. For instance, the initial condensation product (a guanyl hydrazide) can be monitored by TLC or LC-MS before proceeding with the base-mediated cyclization. The choice of sodium ethoxide as the base is strategic; it is non-nucleophilic towards the ester under these conditions (transesterification is not a concern as the alcohol is ethanol) and is sufficiently strong to promote the dehydration and ring closure. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion.
Reactivity and Derivatization Potential: A Chemist's Toolkit
The true value of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate lies in its potential for derivatization, making it a cornerstone for library synthesis in drug discovery programs.[9][10]
Caption: Derivatization strategies for the core triazole scaffold.
-
Reactions at the Amino Group (C5): The primary amine is a potent nucleophile.
-
Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. This is a common strategy to explore the SAR around this position.
-
Schiff Base Formation: Condensation with various aldehydes and ketones yields Schiff bases, which can be further reduced to secondary amines, introducing significant structural diversity.[11]
-
-
Reactions at the Ester Group (C3):
-
Hydrolysis: Saponification of the ethyl ester (e.g., with LiOH or NaOH) cleanly yields the corresponding 5-amino-1H-1,2,4-triazole-3-carboxylic acid.[12] This acid is a critical intermediate itself.
-
Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. This is a highly effective method for modulating physicochemical properties like solubility and cell permeability.[13]
-
Applications in Medicinal Chemistry
Derivatives of the 1,2,4-triazole core are investigated for a wide array of therapeutic targets. The functional handles on Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate make it an excellent starting point for exploring these activities.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have shown potent antiproliferative activity.[14] The scaffold can be elaborated to target kinases (EGFR, BRAF) or tubulin polymerization.[14]
-
Antimicrobial and Antifungal Agents: The triazole nucleus is famously present in antifungal drugs. Novel derivatives are constantly being explored to combat resistance, with demonstrated activity against various bacterial and fungal strains.[15][16]
-
Anticonvulsant Activity: The triazole ring has been identified as a key pharmacophore for anticonvulsant effects, with new derivatives showing promise in seizure models.[17]
-
Anti-parasitic Agents: Novel 5-amino-1,2,3-triazole-4-carboxamide series have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, highlighting the broader potential of amino-triazole carboxamides in neglected diseases.[18]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[12][19] It may be harmful if swallowed.[20]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5][20][21]
Detailed Experimental Protocols
Protocol 6.1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Objective: To synthesize the title compound from aminoguanidine bicarbonate and diethyl oxalate.
Materials:
-
Aminoguanidine Bicarbonate
-
Diethyl Oxalate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (Absolute)
-
Sodium Metal
-
Diethyl Ether
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 3-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.3 g (100 mmol) of sodium metal in small pieces to 100 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved. Causality Note: This in-situ preparation ensures a fresh, anhydrous, and highly reactive base for the cyclization step.
-
Formation of Aminoguanidine HCl: In a separate beaker, suspend 13.6 g (100 mmol) of aminoguanidine bicarbonate in 50 mL of water. Slowly add concentrated HCl dropwise with stirring until effervescence ceases and the solid dissolves. This forms the more soluble hydrochloride salt.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add the aminoguanidine HCl solution, followed by 14.6 g (100 mmol) of diethyl oxalate.
-
Cyclization: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Validation Note: The disappearance of the diethyl oxalate spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup and Isolation: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Protocol 6.2: Derivatization - Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid
Objective: To demonstrate the hydrolysis of the ester to the corresponding carboxylic acid, a key intermediate.
Materials:
-
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (from Protocol 6.1)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.56 g (10 mmol) of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in a mixture of 20 mL of THF and 20 mL of water.
-
Saponification: Add 0.84 g (20 mmol, 2.0 eq.) of LiOH·H₂O to the solution. Causality Note: Using a slight excess of LiOH ensures the complete and irreversible hydrolysis of the ester.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Remove the THF via rotary evaporation.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A white precipitate will form. Validation Note: The formation of a precipitate upon acidification confirms the synthesis of the less water-soluble carboxylic acid from its carboxylate salt.
-
Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the solid product under high vacuum to yield 5-amino-1H-1,2,4-triazole-3-carboxylic acid.[12]
References
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. achmem.com [achmem.com]
- 6. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | C5H8N4O2 | CID 98568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cas 63666-11-5|| where to buy Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate [english.chemenu.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Carboxy-3-amino-1,2,4-triazole | C3H4N4O2 | CID 77200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. oxfordlabchem.com [oxfordlabchem.com]
- 20. fishersci.com [fishersci.com]
- 21. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-amino-4H-triazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, planar structure, coupled with multiple hydrogen bond donors and acceptors, makes it an invaluable scaffold for designing novel therapeutic agents. The 1,2,4-triazole core is a well-recognized bioisostere for amide and ester groups, often enhancing metabolic stability and improving pharmacokinetic profiles in drug candidates.[1] This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, focusing on the robust and widely adopted method of cyclocondensation between aminoguanidine and diethyl oxalate. We will delve into the underlying reaction mechanism, provide a validated step-by-step procedure, and offer expert insights into process optimization and troubleshooting.
The Strategic Importance of the 5-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs exhibiting diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] Ethyl 5-amino-4H-triazole-3-carboxylate, in particular, serves as a versatile synthon. The amino group at the C5 position and the carboxylate ester at the C3 position provide orthogonal handles for subsequent chemical modifications, allowing for the systematic construction of complex molecular architectures and chemical libraries for high-throughput screening. Its derivatives are integral to the synthesis of more complex heterocyclic systems and have been explored as precursors for compounds targeting a range of diseases.[2]
Foundational Chemistry: The Guanylation-Cyclization Approach
The synthesis of 3-amino-1,2,4-triazoles is classically achieved through the cyclization of aminoguanidine or its derivatives.[3] The most direct and efficient pathway to Ethyl 5-amino-4H-triazole-3-carboxylate involves the reaction of an aminoguanidine salt with a 1,2-dicarbonyl compound, specifically diethyl oxalate. This method, a variation of the classical Thiele synthesis, is highly reliable and proceeds through two key stages: the initial formation of a guanylhydrazone intermediate, followed by an intramolecular cyclization to yield the stable triazole ring.[3] The use of readily available and inexpensive starting materials like aminoguanidine bicarbonate and diethyl oxalate makes this route scalable and economically viable.
Recommended Synthetic Protocol: From Starting Materials to Final Product
This section details a validated, step-by-step methodology for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate.
Overall Synthetic Workflow
References
A Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate
Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among the many synthons used to access this privileged scaffold, Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate (CAS No: 63666-11-5) stands out as a particularly versatile and valuable building block.[1][2][3] This guide provides an in-depth analysis of its molecular architecture, the spectroscopic techniques used for its characterization, a validated synthetic protocol, and its applications in the field of drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental design and the practical utility of this compound for researchers and drug development professionals.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Design
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a favored component in the design of bioactive molecules.[4] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antiparasitic properties.[4][5][6] Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate serves as a key intermediate, providing strategically positioned functional groups—an amino group and an ethyl ester—that allow for facile chemical elaboration into more complex and potent derivatives.[7]
Molecular Structure and Physicochemical Properties
Core Heterocyclic Architecture
The structure of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is defined by a central 1,2,4-triazole ring. The designation "4H" indicates that one of the ring's nitrogen atoms is protonated. The molecule features two key functional groups that are critical for its synthetic utility:
-
An Amino Group (-NH₂) at the C5 position, which can act as a nucleophile or be converted into other functional groups.
-
An Ethyl Carboxylate Group (-COOCH₂CH₃) at the C3 position, which can be hydrolyzed to a carboxylic acid or converted to an amide.[7]
The presence of these groups allows for a dual-pronged approach to molecular diversification, making it an ideal starting point for combinatorial library synthesis.
Caption: Molecular structure of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 63666-11-5 | [1][2][3] |
| Molecular Formula | C₅H₈N₄O₂ | [1][2][3] |
| Molecular Weight | 156.14 g/mol | [2] |
| Appearance | Solid | [1] |
| Isomeric SMILES | CCOC(=O)C1=NC(=NN1)N | [1] |
| Hazard Codes | H315, H317, H319, H335 | [1] |
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of a synthesized compound is paramount. The following sections describe the expected spectroscopic data for Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate, providing a benchmark for experimental validation. These predictions are based on the analysis of its functional groups and data from structurally similar triazole derivatives.[5][8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic quartet around 4.3-4.5 ppm (for the -OCH₂- protons) and a corresponding triplet around 1.3-1.5 ppm (for the -CH₃ protons) of the ethyl ester group.[10] The amino (-NH₂) and triazole N-H protons would likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum should reveal a signal for the ester carbonyl carbon in the range of 160-165 ppm. The two carbons of the triazole ring would appear at distinct chemical shifts, and the ethyl group carbons would be visible in the upfield region.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching bands for the amino group (typically 3300-3400 cm⁻¹), a strong C=O stretching absorption for the ester carbonyl group (around 1700-1730 cm⁻¹), and C=N and N-N stretching vibrations characteristic of the triazole ring.[8]
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass for the molecular ion [M+H]⁺ at approximately m/z 157.07.
Synthesis and Reaction Pathway
Synthetic Strategy: Cyclocondensation
A robust and efficient method for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[10] This approach is favored for its accessibility of starting materials and generally good yields. The causality of this reaction lies in the nucleophilic attack of the hydrazide on the imidate, followed by an intramolecular cyclization and dehydration to form the stable aromatic triazole ring.
Caption: General workflow for the synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis, adapted from established literature methods.[10] This self-validating system includes steps for reaction, isolation, and purification, with progress monitored by Thin-Layer Chromatography (TLC).
-
Intermediate Formation: In a round-bottom flask, dissolve the appropriate carboxylic acid hydrazide in ethanol. Add triethylamine as a base, followed by the dropwise addition of ethyl carbethoxyformimidate at room temperature. The purpose of the base is to neutralize the HCl generated, driving the reaction forward. Stir the mixture for 12 hours. Monitor the formation of the acylamidrazone intermediate by TLC.
-
Cyclocondensation: Remove the ethanol under reduced pressure. Add diphenyl ether as a high-boiling solvent to the residue. Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce thermal cyclization. This high-energy step is crucial for the ring-closing and dehydration that forms the aromatic triazole.
-
Product Isolation: Allow the reaction mixture to cool to room temperature, upon which the product will precipitate out of the diphenyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with hexane to remove residual diphenyl ether. For final purification, recrystallize the solid from a suitable solvent like toluene to obtain pure Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.[10]
Applications in Drug Discovery and Development
The true value of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is realized in its application as a versatile scaffold for building diverse libraries of potential drug candidates.
Caption: Logical relationship of the core molecule to various therapeutic areas.
The amino and ester functionalities provide orthogonal chemical handles for modification. For instance, the amino group can be acylated or alkylated, while the ester can be converted into a wide range of amides. This flexibility has been exploited to develop compounds targeting a variety of diseases:
-
Anticancer Agents: The 1,2,4-triazole core is present in compounds designed as inhibitors of key cancer-related targets like EGFR, BRAF, and tubulin.[4]
-
Anticonvulsant Activity: Derivatives of 4-amino-4H-1,2,4-triazoles have been synthesized and shown to possess significant anticonvulsant properties in preclinical models.[5]
-
Antiparasitic Drugs: The related 5-amino-1,2,3-triazole-4-carboxamide core was identified as a potent hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[6]
Conclusion
Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined molecular structure, predictable spectroscopic characteristics, and accessible synthetic routes make it a reliable and valuable intermediate. For researchers and scientists, a thorough understanding of this molecule's properties and potential is essential for designing the next generation of triazole-based therapeutics.
References
- 1. cenmed.com [cenmed.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate [oakwoodchemical.com]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Potential of Ethyl 5-amino-4H-triazole-3-carboxylate: A Versatile Scaffold for Drug Discovery
Abstract
The 1,2,4-triazole nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Ethyl 5-amino-4H-triazole-3-carboxylate stands out not as an end-product therapeutic, but as a highly versatile precursor and building block for synthesizing novel derivatives with significant biological potential. Its structure, featuring strategically positioned amino and carboxylate functional groups, allows for extensive chemical modification, leading to the development of compounds with potent anticancer, antifungal, and antibacterial activities.[2][3] This guide provides an in-depth exploration of the biological activities stemming from this core structure, detailing the mechanisms of action, summarizing key quantitative data, and presenting standardized protocols for evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Core Scaffold: Structure and Synthetic Versatility
Ethyl 5-amino-4H-triazole-3-carboxylate (CAS No. 63666-11-5) is a five-membered heterocyclic compound with the molecular formula C₅H₈N₄O₂.[4] Its value in drug discovery lies in its dual functionality: the 5-amino group and the 3-carboxylate group serve as reactive handles for synthetic elaboration. This allows for the systematic generation of large libraries of derivatives, enabling thorough exploration of structure-activity relationships (SAR). The derivatization process is fundamental to tuning the compound's physicochemical properties and optimizing its interaction with biological targets.[1]
A typical synthetic strategy involves leveraging these functional groups to introduce diverse substituents, thereby modulating the molecule's biological profile.
Anticancer Activity: Mechanisms and Efficacy
Derivatives of the 1,2,4-triazole scaffold have consistently demonstrated potent antiproliferative activities against a wide range of human cancer cell lines.[5] The versatility of the core allows for the design of molecules that can interact with various oncogenic targets.
Mechanisms of Action
The anticancer effects of triazole derivatives are often multifactorial, primarily involving the induction of apoptosis and disruption of the cell cycle.[6][7]
-
Cell Cycle Arrest: Mechanistic studies have shown that certain triazole compounds can block cell cycle progression, particularly at the G2/M phase. This prevents cancer cells from dividing and proliferating.[6][7]
-
Induction of Apoptosis: Many active derivatives trigger programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.[6][8]
-
Enzyme Inhibition: Some triazoles function by inhibiting key enzymes involved in cancer progression. For instance, certain derivatives have been shown to interfere with microtubule formation, similar to established chemotherapy agents.[7][9]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 3-Alkylsulfanyl-4-amino-1,2,4-triazoles | HCT116 (Colon) | 0.37 | [6] |
| 3-Alkylsulfanyl-4-amino-1,2,4-triazoles | HeLa (Cervical) | 2.94 | [6] |
| Fused[10][11][12]triazolo[1,5-a]pyrimidines | HepG2 (Liver) | 17.69 - 25.4 | [2] |
| Fused[10][11][12]triazolo[1,5-a]pyrimidines | MCF7 (Breast) | 17.69 - 27.09 | [2] |
| Thiazole-1,2,3-triazole Hybrids | Glioblastoma | 3.20 - 10.67 | [13] |
| 1-Dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 | [8] |
| 1-Dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 | [8] |
Note: While an imidazole, this study on a related 5-amino-carboxylate structure highlights the potential of this class of building blocks.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antifungal Activity: A Targeted Approach
1,2,4-triazole derivatives form the backbone of several clinically important antifungal drugs, such as fluconazole and itraconazole.[1][11] Their primary mechanism of action is highly specific to fungal cells.
Mechanism of Action: Inhibition of CYP51
The principal target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10]
-
Target Enzyme: CYP51 is a crucial enzyme in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1]
-
Binding Interaction: The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1]
-
Pathway Disruption: This binding competitively inhibits the enzyme, preventing the conversion of lanosterol to ergosterol.
-
Cellular Consequence: The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the integrity and fluidity of the fungal cell membrane, leading to growth arrest and cell death.[1]
Quantitative Data: Antifungal Potency
The effectiveness of antifungal compounds is measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀).
| Derivative Class | Fungal Species | EC₅₀ (μg/mL) | Reference |
| 1,2,4-Triazole with amino acid fragment (8d) | Physalospora piricola | 10.808 | [10] |
| 1,2,4-Triazole with amino acid fragment (8k) | Physalospora piricola | 10.126 | [10] |
| Mefentrifluconazole (Control) | Physalospora piricola | 14.433 | [10] |
| Derivative Class | Fungal Species | MIC (μg/mL) | Reference |
| Aryl-propanamide Triazole (A1) | C. albicans (Fluconazole-resistant) | 1.0 | [14] |
| Aryl-propanamide Triazole (A5) | C. albicans (Fluconazole-resistant) | 1.0 | [14] |
| Fluconazole (Control) | C. albicans (Fluconazole-resistant) | >256.0 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Liquid growth medium (e.g., RPMI-1640)
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain overnight and adjust the suspension to a concentration of 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the final target inoculum size (e.g., 0.5–2.5 × 10³ CFU/mL).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound across the wells of the 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL). Each well should contain 100 µL of the diluted compound in the medium.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density.
Antibacterial Activity
While less prominent than their anticancer and antifungal properties, triazole derivatives have also been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16]
Quantitative Data: Antibacterial Efficacy
| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |
| 4-amino-substituted-1,2,4-triazole-3-thiol (4c) | S. aureus (Gram +) | 18 | [15] |
| 4-amino-substituted-1,2,4-triazole-3-thiol (4c) | B. subtilis (Gram +) | 20 | [15] |
| 4-amino-substituted-1,2,4-triazole-3-thiol (4e) | E. coli (Gram -) | 25 | [15] |
| 4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl) | E. coli, B. subtilis | 5 | [16] |
| Ceftriaxone (Control) | E. coli, B. subtilis | 5 | [16] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to screen for antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.
Objective: To assess the antibacterial activity of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Test compound solution
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare a lawn of the test bacteria by evenly spreading a standardized inoculum over the surface of a nutrient agar plate using a sterile swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well. A solvent control (e.g., DMSO) and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone indicates greater antibacterial activity.
Conclusion and Future Directions
Ethyl 5-amino-4H-triazole-3-carboxylate is a foundational scaffold in modern medicinal chemistry. While possessing limited intrinsic biological activity, its true power is realized through synthetic derivatization. The resulting libraries of compounds have yielded potent agents with diverse mechanisms of action against cancer, fungal pathogens, and bacteria. Future research should continue to explore novel substitutions on this versatile core, focusing on the development of multi-target agents, compounds capable of overcoming drug resistance, and derivatives with optimized pharmacokinetic profiles for clinical advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate [myskinrecipes.com]
- 5. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 14. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-amino-4H-triazole-3-carboxylate: Synthesis, Derivatization, and Therapeutic Applications
Abstract: The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. This guide provides a comprehensive technical overview of Ethyl 5-amino-4H-triazole-3-carboxylate and its analogs, a class of compounds that serve as versatile synthons for drug discovery. We will explore efficient synthetic methodologies, key strategies for chemical derivatization, and the broad spectrum of biological activities exhibited by these molecules, ranging from antimicrobial to anticancer applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged heterocyclic system for the creation of novel therapeutic agents.
Introduction to the 1,2,4-Triazole Core
Five-membered heterocyclic compounds containing multiple nitrogen atoms are central to the development of many biologically active molecules.[1] Among these, the 1,2,4-triazole nucleus is particularly significant due to its unique structural features, which confer a strong binding affinity for various enzymes and biological receptors.[1][2][3] Derivatives of 1,2,4-triazole are key components in a wide range of therapeutic agents, demonstrating antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and anticancer properties.[3]
Ethyl 5-amino-4H-[4][5][6]triazole-3-carboxylate is a pivotal building block within this chemical class. Its trifunctional nature—possessing a reactive amino group, a modifiable ester, and the triazole ring itself—makes it an exceptionally valuable starting material for constructing diverse chemical libraries.
| Compound Identifier | Value |
| Chemical Name | Ethyl 5-amino-4H-[4][5][6]triazole-3-carboxylate |
| CAS Number | 63666-11-5[7] |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 156.14 g/mol [7] |
Synthetic Strategies for the 1,2,4-Triazole-3-Carboxylate Scaffold
The construction of the 1,2,4-triazole ring is typically achieved through cyclocondensation reactions. The choice of starting materials dictates the substitution pattern on the final heterocyclic core.
Method A: Cyclocondensation of Acylhydrazides with Ethyl Carbethoxyformimidate
A highly efficient and versatile method for preparing 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the reaction of readily available carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4][8]
Causality of the Reaction: This synthesis proceeds in two key stages. First, the acylhydrazide reacts with the formimidate to form an acylamidrazone intermediate. The causality here lies in the nucleophilicity of the hydrazide nitrogen attacking the electrophilic carbon of the imidate. The second stage involves thermal cyclization, typically in a high-boiling solvent like diphenyl ether, where an intramolecular condensation occurs with the elimination of ethanol to form the stable 1,2,4-triazole ring.[4][8] This method is advantageous as it allows for diverse substituents at the 5-position by simply varying the starting acylhydrazide.
Caption: General synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Method B: Synthesis of 1,2,4-Triazole-3-thiol Analogs
A significant class of biologically active analogs features a thiol group at the 3-position instead of a carboxylate. These are commonly synthesized from thiosemicarbazides and carboxylic acids.[9] The process involves an initial acylation of the thiosemicarbazide, followed by a base- or acid-catalyzed cyclodehydration to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[9][10] This pathway is critical as many potent antimicrobial and anticancer agents are derived from this thiol scaffold.[1][3]
Chemical Reactivity and Derivatization
The therapeutic potential of the core scaffold is unlocked through systematic derivatization. The primary reactive handles on ethyl 5-amino-4H-triazole-3-carboxylate allow for extensive modification to fine-tune its physicochemical and pharmacological properties.
-
Ester Group Modification: The ethyl ester is readily converted into a wide range of amides through ammonolysis or reaction with primary/secondary amines.[11][12] This transformation is a cornerstone of drug design, as the amide bond can introduce new hydrogen bonding capabilities and alter solubility and metabolic stability. For example, conversion to carboxamides has been a key step in developing analogs of the antiviral drug Ribavirin.[11]
-
Amino Group Derivatization: The amino group at the 4-position (in 4-amino analogs) is a potent nucleophile. It readily condenses with various aldehydes to form Schiff bases (R-CH=N-).[10][13] These intermediates are not just simple derivatives; they are valuable precursors for synthesizing more complex fused heterocyclic systems, such as thiazolidinones, which often exhibit enhanced biological activity.[10]
Caption: Key derivatization pathways from the triazole core structure.
Biological Activities and Therapeutic Potential
Derivatives of the 1,2,4-triazole scaffold have been extensively investigated for a wide array of therapeutic applications. The specific substitutions on the triazole ring are critical in determining the nature and potency of the biological response.
Antimicrobial and Antifungal Activity
1,2,4-triazole-3-thiol derivatives have demonstrated significant antimicrobial activity. Studies have shown that compounds bearing substituted phenyl rings at the 5-position exhibit promising action against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal pathogens like C. albicans and A. niger.[1] For instance, certain dimethyl-substituted triazoles showed potent effects on E. coli with a minimum inhibitory concentration (MIC) as low as 0.36 µg/mL.[1]
Anticancer Activity
The anticancer potential of these heterocycles has been highlighted by research into metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3] Coordination with metal ions such as Cadmium (Cd²⁺) and Zinc (Zn²⁺) was found to significantly enhance cytotoxicity against the MCF-7 human breast cancer cell line. The Cd²⁺ complex, in particular, exhibited a potent IC₅₀ value of 28.45 µM while showing reduced toxicity in non-tumorigenic MCF-10a cells, indicating a degree of selective anticancer activity.[3]
Antiprotozoal Activity (Isomeric Analogs)
While the core topic is the 1,2,4-triazole, a noteworthy drug discovery effort has focused on the isomeric 5-amino-1,2,3-triazole-4-carboxamide scaffold. A high-throughput screening campaign identified this class as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[14] Optimization of the initial hit led to analogs with submicromolar potency, high cell selectivity, and improved metabolic stability, demonstrating the therapeutic promise of these closely related triazole carboxamides.[14]
| Compound Class | Target/Application | Key Findings | Reference |
| 4,5-Disubstituted-1,2,4-triazole-3-thiones | Antibacterial (E. coli, P. aeruginosa) | Potent activity with MIC values as low as 0.36–1.25 µg/mL. | [1] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Metal Complexes | Anticancer (MCF-7 Breast Cancer) | Cd²⁺ complex showed high cytotoxicity (IC₅₀ = 28.45 µM) and selectivity. | [3] |
| 5-Amino-1,2,3-triazole-4-carboxamide Analogs | Antiprotozoal (T. cruzi) | Optimized compounds showed submicromolar potency (pEC₅₀ > 6) and good drug-like properties. | [14] |
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
This protocol is a representative example adapted from the general methodology for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[4][8]
Objective: To synthesize Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate via cyclocondensation.
Materials & Reagents:
-
Benzoic hydrazide
-
Ethyl carbethoxyformimidate
-
Triethylamine (NEt₃)
-
Anhydrous Ethanol (EtOH)
-
Diphenyl ether (PhOPh)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Acylamidrazone Intermediate
-
In a 250 mL round-bottom flask, dissolve benzoic hydrazide (10 mmol) in anhydrous ethanol (50 mL).
-
To this solution, add triethylamine (12 mmol) followed by the dropwise addition of ethyl carbethoxyformimidate (10 mmol) while stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude acylamidrazone intermediate. This intermediate is often used in the next step without further purification.
-
-
Step 2: Cyclization to the Triazole
-
Place the crude intermediate from Step 1 into a flask containing diphenyl ether (30 mL).
-
Heat the mixture to reflux (approx. 259 °C) for 1-2 minutes. The short, high-temperature condition is crucial for efficient cyclization.
-
Allow the reaction mixture to cool to room temperature. Upon cooling, the product may precipitate.
-
Add hexane to the cooled mixture to fully precipitate the product and dilute the diphenyl ether.
-
-
Step 3: Purification
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
-
-
Characterization:
-
The structure of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the presence of the triazole ring and the correct substituent pattern.
-
Conclusion and Future Outlook
Ethyl 5-amino-4H-triazole-3-carboxylate and its derivatives represent a highly valuable and versatile class of heterocyclic compounds. Established and efficient synthetic routes provide robust access to the core scaffold, while its multiple reactive sites allow for extensive derivatization and the generation of large, diverse chemical libraries. The broad spectrum of demonstrated biological activities—including antimicrobial, anticancer, and antiprotozoal effects—confirms the privileged nature of the 1,2,4-triazole core in drug discovery.
Future research in this area should focus on expanding the structure-activity relationship (SAR) knowledge base through parallel synthesis and high-throughput screening. The exploration of novel metal complexes and the synthesis of unique fused heterocyclic systems derived from these synthons hold significant promise for identifying next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cenmed.com [cenmed.com]
- 7. Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate - [sigmaaldrich.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for advanced applications, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this molecule. By synthesizing predictive data with established principles of spectroscopy, this document serves as a practical reference for the identification and verification of the title compound, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the foundation of its function. Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate (Molecular Formula: C₅H₈N₄O₂, Molecular Weight: 156.14 g/mol ) possesses several key functional groups that give rise to a distinct spectroscopic fingerprint: an ethyl ester, a primary amine, and the 1,2,4-triazole ring. The tautomeric nature of the 4H-triazole means the ring proton can reside on different nitrogen atoms, which can influence the spectra. Each spectroscopic method interrogates these features differently, providing complementary data for a comprehensive structural portrait.
Caption: Structure of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful first-pass technique for identifying the presence of key functional groups. The vibrational modes of the bonds within the molecule absorb IR radiation at characteristic frequencies. For the title compound, the spectrum is expected to be dominated by absorptions from the N-H, C=O, and C-O bonds.
Expected Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity | Rationale & Notes |
|---|---|---|---|---|
| 3400-3250 | N-H | Asymmetric & Symmetric Stretch | Medium-Strong | Two distinct bands are characteristic of the primary amine (NH₂). |
| 3200-3100 | N-H | Ring N-H Stretch | Broad, Medium | The triazole ring N-H stretch often appears as a broad absorption due to hydrogen bonding.[1] |
| 3000-2850 | C-H | Aliphatic Stretch | Medium | Arises from the CH₂ and CH₃ groups of the ethyl ester. |
| ~1725-1700 | C=O | Ester Carbonyl Stretch | Strong | This is a highly characteristic and intense peak, confirming the presence of the ethyl ester. |
| ~1650-1600 | N-H | Amine Scissoring (Bending) | Medium | Confirms the primary amine group. |
| ~1580-1475 | C=N / C=C | Ring Stretching | Medium-Strong | Multiple bands are expected from the stretching vibrations within the triazole ring. |
| ~1250-1150 | C-O | Ester C-O Stretch | Strong | Corresponds to the stretching of the C-O single bond in the ester functional group. |
The combination of sharp, strong peaks for the carbonyl and C-O ester bonds with the broader N-H stretching absorptions provides a rapid, confirmatory fingerprint for the molecule's core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopy
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shift indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity) reveals adjacent protons. For Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate, the spectrum is predicted to show four distinct signals, typically recorded in a solvent like DMSO-d₆ to ensure observation of exchangeable N-H protons.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | Triazole N-H | The acidic proton on the triazole ring is significantly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[2] |
| ~6.4 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine group are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature.[3] |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | These protons are adjacent to three methyl protons (n+1 = 4, quartet) and are deshielded by the adjacent oxygen atom of the ester. |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | These protons are adjacent to two methylene protons (n+1 = 3, triplet) and are in a typical aliphatic region. |
The classic quartet-triplet pattern is an unmistakable indicator of an ethyl group attached to an electronegative atom. The two broad singlets for the N-H protons are characteristic of the amino and triazole moieties.
Carbon-¹³ (¹³C) NMR Spectroscopy
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160.5 | C =O | The ester carbonyl carbon is highly deshielded due to its sp² hybridization and bond to two oxygen atoms, placing it far downfield.[4] |
| ~156.0 | Triazole C -NH₂ (C5) | The carbon atom attached to the amino group in the triazole ring. Its chemical shift is influenced by the two adjacent nitrogen atoms.[2] |
| ~150.0 | Triazole C -COOEt (C3) | The carbon atom attached to the ester group. It is also significantly deshielded by the ring nitrogens.[5] |
| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the directly attached oxygen atom.[4] |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.[5] |
The presence of five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts in the predicted regions, strongly corroborates the proposed structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
|---|---|---|
| 157.07 | [M+H]⁺ | The protonated molecular ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₅H₉N₄O₂⁺. |
| 111.06 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters.[6] |
| 84.04 | [M-COOC₂H₅+H]⁺ | Loss of the entire ethyl carboxylate group, followed by hydrogen rearrangement, leading to a 3-amino-1,2,4-triazole fragment. |
Under harsher ionization conditions like Electron Ionization (EI), more extensive fragmentation of the triazole ring itself might be observed, such as the loss of N₂ or HCN molecules.[7]
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
A. Infrared Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
B. NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
Referencing: Chemical shifts are referenced internally to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
C. Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Analysis: Data is acquired in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the [M+H]⁺ ion at m/z 157 is selected and subjected to collision-induced dissociation (CID).[8]
Conclusion
The structural elucidation of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate is reliably achieved through an integrated spectroscopic approach. IR spectroscopy confirms the presence of essential functional groups (amine, ester, N-H). ¹H and ¹³C NMR spectroscopy provide a definitive map of the molecular skeleton and proton environments. Finally, mass spectrometry verifies the molecular weight and offers insight into the compound's stability and fragmentation behavior. Together, these techniques provide a self-validating system of data that constitutes a comprehensive and trustworthy characterization for any research or development application.
References
- 1. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. rsc.org [rsc.org]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. uni-saarland.de [uni-saarland.de]
- 7. benchchem.com [benchchem.com]
- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Unraveling the Multifaceted Mechanism of Action of Ethyl 5-amino-4H-triazole-3-carboxylate: A Technical Guide for Researchers
Abstract
Ethyl 5-amino-4H-triazole-3-carboxylate and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Exhibiting a broad spectrum of biological activities, these molecules hold promise for the development of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the potential mechanisms of action of ethyl 5-amino-4H-triazole-3-carboxylate, drawing insights from studies on structurally related analogs. The primary focus will be on its putative roles in oncology, infectious diseases, and enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the core biological activities and to provide a foundation for future investigations into this promising chemical scaffold.
Introduction: The Therapeutic Potential of the 5-Amino-4H-triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. The unique structural features of triazoles, including their ability to engage in hydrogen bonding and coordinate with metal ions, make them adept at interacting with a variety of biological targets. The 5-amino-4H-triazole-3-carboxylate moiety, in particular, has been the subject of extensive synthetic efforts, leading to the discovery of derivatives with a wide array of pharmacological properties. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities[1][2]. While the precise mechanism of action for ethyl 5-amino-4H-triazole-3-carboxylate is not yet fully elucidated, research on closely related analogs provides a strong basis for postulating its potential biological effects.
Postulated Mechanism of Action in Oncology: A Multi-pronged Approach
Derivatives of the 5-amino-4H-triazole core have demonstrated significant potential as anticancer agents, with evidence suggesting a multi-pronged mechanism of action that includes induction of apoptosis, inhibition of key cellular processes, and antioxidant effects.
Induction of Apoptosis and Disruption of Mitochondrial Function
A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Studies on structurally similar imidazole-based compounds, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, have shown a significant induction of apoptosis in cancer cell lines[3]. This pro-apoptotic effect is often linked to the disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway[3]. It is plausible that ethyl 5-amino-4H-triazole-3-carboxylate derivatives could share a similar mechanism, triggering a cascade of events leading to cancer cell death.
Hypothesized Apoptotic Pathway:
Caption: Hypothesized apoptotic pathway induced by 5-amino-triazole derivatives.
Inhibition of Translation Initiation
The regulation of protein synthesis is a critical control point in cell growth and proliferation, and its dysregulation is a common feature of cancer. Research on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, which are structurally related to the topic compound, has suggested a novel mechanism of antiproliferative activity through the inhibition of translation initiation[4]. This is thought to occur by interfering with the assembly of the eukaryotic initiation factor 4E (eIF4E) complex, a key regulator of cap-dependent translation[4]. This mode of action represents a promising avenue for therapeutic intervention in cancers that are dependent on elevated protein synthesis.
Antioxidant and Antiradical Properties
While excessive reactive oxygen species (ROS) can induce apoptosis, a baseline level of oxidative stress is often associated with cancer cell survival and proliferation. Certain 4-amino-5-substituted-4H-1,2,4-triazole derivatives have been shown to possess potent antioxidant and antiradical activities[5]. This dual functionality—pro-apoptotic at high concentrations and antioxidant at lower concentrations—suggests a complex, context-dependent mechanism of action that warrants further investigation.
Table 1: In Vitro Anticancer Activity of Representative 5-Amino-[3][6][7]triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM/L) | Reference |
| 4 | HepG2 (Liver) | 25.4 | [6] |
| 7 | HepG2 (Liver) | 18.9 | [6] |
| 15 | HepG2 (Liver) | 22.1 | [6] |
| 17 | HepG2 (Liver) | 17.69 | [6] |
| 7 | MCF7 (Breast) | 27.09 | [6] |
| 14a | MCF7 (Breast) | 23.5 | [6] |
| 17 | MCF7 (Breast) | 17.69 | [6] |
Potential as an Antimicrobial Agent
The triazole scaffold is a well-established pharmacophore in antifungal therapy. While the primary mechanism of action for many antifungal azoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, research on 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi suggests an alternative mode of action[8]. This indicates that derivatives of ethyl 5-amino-4H-triazole-3-carboxylate may possess novel antimicrobial mechanisms, potentially overcoming existing resistance pathways. Furthermore, various 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities[9][10].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve the test compound (Ethyl 5-amino-4H-triazole-3-carboxylate) in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger).
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broad-Spectrum Enzyme Inhibition
The 5-amino-4H-triazole scaffold has been identified as a versatile inhibitor of various enzymes implicated in different disease pathologies.
Inhibition of Cholinesterases and α-Glucosidase
Derivatives of 1,2,4-triazole have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine and implicated in Alzheimer's disease[11]. Additionally, inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, has been observed, suggesting potential applications in the management of type 2 diabetes[11].
Inhibition of Urease and Lipoxygenase
Urease is a key enzyme for several pathogenic bacteria, and its inhibition is a target for antibacterial drug development. Lipoxygenases (LOX) are involved in inflammatory pathways. Certain 1,2,4-triazole derivatives have demonstrated inhibitory activity against both urease and LOX, highlighting their potential as anti-inflammatory and antibacterial agents[11].
Workflow for Enzyme Inhibition Assays:
Caption: General workflow for conducting in vitro enzyme inhibition assays.
Conclusion and Future Directions
Ethyl 5-amino-4H-triazole-3-carboxylate and its derivatives represent a highly promising class of compounds with the potential for diverse therapeutic applications. While the precise mechanism of action for the parent compound is still under investigation, evidence from structurally related analogs strongly suggests a multifaceted biological profile. Future research should focus on elucidating the specific molecular targets of ethyl 5-amino-4H-triazole-3-carboxylate to validate the hypothesized mechanisms. This includes comprehensive enzymatic and cellular assays, as well as in vivo studies to establish its efficacy and safety profile. A deeper understanding of the structure-activity relationships within this chemical series will be crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cenmed.com [cenmed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-amino-4H-triazole-3-carboxylate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-4H-triazole-3-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug development. Its unique structural features, including the 1,2,4-triazole core, offer a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this important molecule. We delve into the foundational principles of 1,2,4-triazole synthesis, detailing both classical and contemporary protocols, and explore the causality behind the experimental choices. Furthermore, this guide highlights the applications of ethyl 5-amino-4H-triazole-3-carboxylate as a crucial intermediate in the development of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various biological interactions.[1] This five-membered heterocycle, containing three nitrogen atoms, is a core component in numerous drugs with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of the 1,2,4-triazole moiety can enhance a molecule's polarity, hydrogen bonding capacity, and resistance to metabolic degradation, making it a highly sought-after structural motif in drug design. Ethyl 5-amino-4H-triazole-3-carboxylate, with its reactive amino and ester functionalities, serves as a versatile starting material for the elaboration of more complex molecular architectures.
Historical Context: The Dawn of Triazole Synthesis
The journey to understanding and synthesizing triazoles has a rich history rooted in the foundational work of late 19th and early 20th-century organic chemists. While the initial discovery of the triazole ring system dates back to the late 1800s, the development of practical synthetic routes to the 1,2,4-triazole core, the backbone of our target molecule, is largely attributed to two key named reactions:
-
The Einhorn-Brunner Reaction (1905, 1914): This reaction involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[3] Initially described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this method provided a foundational approach to accessing this heterocyclic system.[3]
-
The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this reaction describes the synthesis of 1,2,4-triazoles through the thermal condensation of an amide and a hydrazide.[4][5]
These classical methods, while groundbreaking for their time, often required harsh reaction conditions, such as high temperatures, and could result in low yields and mixtures of isomers.[4] This paved the way for the development of more efficient and regioselective synthetic strategies in the decades that followed.
While a definitive first synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate is not readily apparent in early literature, its synthesis builds upon these foundational principles. Modern methods often employ cyclocondensation reactions that offer greater control and higher yields. A notable early contribution to the synthesis of related aminotriazoles was made by Volovel'skii and Knorozova in 1964, as cited by later works.[3]
Synthetic Methodologies: From Classical to Contemporary
The synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate and its derivatives can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.
Cyclocondensation of Carboxylic Acid Hydrazides with Ethyl Carbethoxyformimidate: A One-Pot Approach
A highly efficient and straightforward method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates was reported by Khomenko et al. in 2016.[4] This approach involves the cyclocondensation of readily available carboxylic acid hydrazides with ethyl carbethoxyformimidate. The specific synthesis of the parent compound, Ethyl 5-amino-4H-triazole-3-carboxylate, can be adapted from this general procedure.
Causality Behind Experimental Choices:
-
Ethyl Carbethoxyformimidate as a Key Reagent: This reagent provides the necessary two-carbon and one-nitrogen fragment to form the triazole ring with the hydrazide. The ethoxy group acts as a good leaving group during the cyclization step.
-
One-Pot Procedure: This approach is advantageous as it minimizes purification steps and improves overall efficiency.
-
Thermal Cyclization: The final ring-closure is typically achieved through heating, which provides the necessary activation energy for the intramolecular condensation and dehydration.
Below is a detailed experimental protocol based on this methodology.
Experimental Protocol: Synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate [4]
Materials:
-
Formic acid hydrazide (Formylhydrazide)
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt₃)
-
Ethanol (EtOH)
-
Diphenyl ether (Ph₂O)
-
Hexane
-
Toluene
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
In a round-bottom flask, dissolve ethyl carbethoxyformimidate hydrochloride (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add triethylamine (1.1 eq) dropwise to liberate the free base.
-
To this mixture, add a solution of formic acid hydrazide (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to the Triazole Ring:
-
Once the formation of the acylamidrazone intermediate is complete, remove the ethanol under reduced pressure.
-
To the resulting residue, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce cyclization. The high temperature facilitates the intramolecular condensation and elimination of ethanol.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, to yield pure Ethyl 5-amino-4H-triazole-3-carboxylate.
-
Characterization Data:
| Test | Result |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, CH-triazole), 4.50 (q, J=7.2 Hz, 2H, OCH₂), 1.45 (t, J=7.2 Hz, 3H, CH₃) |
| LC-MS | m/z 157 [M+H]⁺ |
Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid
An alternative and well-established route involves the direct esterification of 5-amino-1,2,4-triazole-3-carboxylic acid. A study by Chernyshev et al. in 2006 detailed the synthesis of various esters and amides of this carboxylic acid.[6]
Causality Behind Experimental Choices:
-
Acid-Catalyzed Esterification: The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., SOCl₂ or H₂SO₄) is a classic and effective method for ester formation.
-
Thionyl Chloride (SOCl₂) as a Catalyst and Dehydrating Agent: Thionyl chloride is a particularly effective reagent as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
Experimental Protocol: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid [6]
Materials:
-
5-Amino-1,2,4-triazole-3-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium acetate solution
Procedure:
-
Reaction Setup:
-
Suspend 5-amino-1,2,4-triazole-3-carboxylic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the suspension in an ice bath.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.1-1.5 eq) to the cooled suspension with stirring. An exothermic reaction will occur.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Carefully add a saturated solution of sodium acetate to the residue with cooling to neutralize the excess acid (to pH 5-6).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent to yield pure Ethyl 5-amino-4H-triazole-3-carboxylate.
-
Visualization of Synthetic Pathways
To better illustrate the synthetic workflows, the following diagrams are provided in DOT language.
Caption: One-pot synthesis of the target compound.
Caption: Synthesis via esterification.
Applications in Drug Development
Ethyl 5-amino-4H-triazole-3-carboxylate is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The amino and ester groups provide convenient handles for further chemical modifications, allowing for the construction of diverse compound libraries for drug discovery screening.
Derivatives of 5-amino-1,2,4-triazole-3-carboxylic acid have been investigated for a range of biological activities, including:
-
Antiviral Agents: The 1,2,4-triazole carboxamide core is famously found in the broad-spectrum antiviral drug Ribavirin.[4] Ethyl 5-amino-4H-triazole-3-carboxylate can serve as a precursor to analogues of Ribavirin.[7]
-
Anticancer Agents: The triazole scaffold is present in several anticancer drugs. Derivatives of the title compound have been explored for their antiproliferative effects.[8]
-
Herbicides: Certain 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, which are potent herbicides, are synthesized from intermediates derived from 5-amino-1,2,4-triazole derivatives.[9]
The versatility of this building block makes it a compound of high interest for medicinal chemists seeking to develop novel therapeutics targeting a wide range of diseases.
Conclusion
Ethyl 5-amino-4H-triazole-3-carboxylate is a heterocyclic compound with a rich history rooted in the foundational discoveries of triazole chemistry. Modern synthetic methods have made this valuable building block readily accessible, enabling its widespread use in drug discovery and development. The ability to functionalize both the amino and ester groups allows for the creation of diverse molecular architectures, leading to the identification of novel compounds with significant pharmacological activities. As the demand for new and effective therapeutics continues to grow, the importance of versatile intermediates like Ethyl 5-amino-4H-triazole-3-carboxylate in the arsenal of the medicinal chemist is undeniable.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. Author Details | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 9. EP0375061A1 - Preparation of 5-amino-1,2,4-triazole-3-sulfonamides and intermediates - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Ethyl 5-amino-4H-triazole-3-carboxylate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-4H-triazole-3-carboxylate is a heterocyclic compound belonging to the versatile triazole family, a class of molecules renowned for a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of Ethyl 5-amino-4H-triazole-3-carboxylate, drawing upon the established bioactivities of structurally related triazole derivatives. We delve into the scientific rationale for investigating this compound's efficacy in oncology, infectious diseases, and inflammatory conditions. This document serves as a roadmap for researchers, offering detailed experimental protocols and frameworks for the validation of these putative targets, thereby accelerating the translation of this promising scaffold from preclinical research to clinical application.
Introduction: The Triazole Scaffold as a Privileged Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone of numerous therapeutic agents.[2][3] Its unique structural features, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and metal coordination, make it a highly effective pharmacophore capable of interacting with a diverse array of biological targets.[2] Triazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4] Ethyl 5-amino-4H-triazole-3-carboxylate, as a key member of this family, presents a compelling starting point for targeted drug discovery campaigns.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the extensive literature on triazole derivatives, we have identified three primary therapeutic areas where Ethyl 5-amino-4H-triazole-3-carboxylate holds significant promise: oncology, infectious diseases, and inflammation. For each area, we propose specific molecular targets and outline the scientific basis for their consideration.
Oncology: Targeting Uncontrolled Cell Proliferation
The anticancer potential of triazole-containing compounds is well-documented, with several derivatives exhibiting potent activity against various cancer cell lines.[5][6] The proposed mechanisms often involve the inhibition of key enzymes essential for cancer cell survival and proliferation.
Scientific Rationale: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[7] Inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[8] Several 1,2,3-triazole derivatives have been reported to exert their antiproliferative effects through the inhibition of thymidylate synthase.[9]
Target Validation Strategy: The inhibitory potential of Ethyl 5-amino-4H-triazole-3-carboxylate against human thymidylate synthase can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the conversion of dUMP to dTMP.[8]
Experimental Workflow: Thymidylate Synthase Inhibition Assay
Caption: Workflow for Thymidylate Synthase Inhibition Assay.
Infectious Diseases: Combating Microbial Pathogens
The triazole scaffold is a hallmark of many successful antifungal drugs and has also shown promise as antibacterial agents.[10][11]
Scientific Rationale: CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi and essential sterols in certain protozoa.[12] Inhibition of CYP51 disrupts membrane integrity, leading to microbial cell death. Azole antifungals are a major class of CYP51 inhibitors.[12] Given the structural similarities, Ethyl 5-amino-4H-triazole-3-carboxylate is a strong candidate for CYP51 inhibition.
Target Validation Strategy: The inhibitory activity against CYP51 can be assessed using an in vitro reconstituted enzyme system.[13] The assay measures the conversion of a substrate (e.g., lanosterol) to its demethylated product, which can be quantified by HPLC or mass spectrometry.
Scientific Rationale: Various derivatives of 4-amino-1,2,4-triazole have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][14] The exact mechanisms can vary, but potential targets include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
Target Validation Strategy: The antibacterial efficacy of Ethyl 5-amino-4H-triazole-3-carboxylate can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains using the broth microdilution method.[10][15]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Anti-Inflammatory Applications
Triazole derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[16][17]
Scientific Rationale: Protein denaturation is a key event in the inflammatory process.[17] The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity. A structurally related triazole, 5-pyridin-2-yl-1H-[1][9][16]triazole-3-carboxylic acid ethyl ester, has demonstrated significant inhibition of protein denaturation.[17][18]
Target Validation Strategy: The anti-inflammatory potential of Ethyl 5-amino-4H-triazole-3-carboxylate can be evaluated in vitro by its ability to inhibit heat-induced albumin denaturation, a widely accepted and validated method.[17]
Detailed Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
-
Reagents and Materials:
-
Human Thymidylate Synthase (recombinant)
-
Assay Buffer: 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2[8]
-
dUMP (deoxyuridine monophosphate) solution
-
mTHF (5,10-methylenetetrahydrofolate) solution
-
NADPH solution
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of Ethyl 5-amino-4H-triazole-3-carboxylate in the assay buffer.
-
In a 96-well plate, add 40 nM of thymidylate synthase to each well.[8]
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Pemetrexed).
-
Add 100 µM dUMP to all wells.[8]
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 150 µM mTHF to all wells.[8]
-
Immediately measure the absorbance at 340 nm in kinetic mode at 1-minute intervals for 10 minutes.
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Sterol 14α-demethylase (CYP51) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human or fungal CYP51
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
Positive control inhibitor (e.g., ketoconazole)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a reaction mixture containing 0.5 µM CYP51, cytochrome P450 reductase, and the reaction buffer.[19]
-
Add serial dilutions of Ethyl 5-amino-4H-triazole-3-carboxylate (typically in the range of 1-25 µM) to the reaction mixture.[19]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding lanosterol and NADPH.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of the demethylated product by HPLC or LC-MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
Positive control antibiotic (e.g., ampicillin)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of Ethyl 5-amino-4H-triazole-3-carboxylate in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
-
Reagents and Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
Aspirin (positive control)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 1% aqueous solution of albumin.
-
Prepare various concentrations of Ethyl 5-amino-4H-triazole-3-carboxylate and aspirin in PBS.
-
To 2 ml of the test or standard solution, add 0.2 ml of the albumin solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Bioactivity of Ethyl 5-amino-4H-triazole-3-carboxylate
| Therapeutic Area | Target/Assay | Endpoint | Result (e.g., IC50, MIC) | Positive Control |
| Oncology | Thymidylate Synthase | IC50 | To be determined | Pemetrexed |
| Infectious Diseases | Candida albicans CYP51 | IC50 | To be determined | Ketoconazole |
| Staphylococcus aureus | MIC | To be determined | Ampicillin | |
| Escherichia coli | MIC | To be determined | Ampicillin | |
| Anti-inflammatory | Albumin Denaturation | % Inhibition / IC50 | To be determined | Aspirin |
Conclusion and Future Directions
Ethyl 5-amino-4H-triazole-3-carboxylate represents a promising chemical scaffold with the potential for development into novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. The proposed targets and detailed experimental protocols in this guide provide a solid foundation for researchers to systematically evaluate its therapeutic potential. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of analogues, and advancing the most promising candidates to in vivo models for efficacy and safety evaluation. This structured approach will be instrumental in unlocking the full therapeutic value of this versatile triazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 13. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. journalajrb.com [journalajrb.com]
- 17. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 19. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate
Abstract
This document provides a comprehensive, field-proven protocol for the laboratory synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and materials science, serving as a precursor for a wide array of functionalized molecules.[1][2] The described methodology is based on the cyclocondensation of aminoguanidine bicarbonate with diethyl oxalate. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and specifies methods for product characterization. The aim is to equip researchers with a robust and reproducible method, grounded in established chemical principles.
Introduction and Scientific Principle
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, present in numerous pharmacologically active agents.[1] Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate, in particular, offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate for constructing more complex molecular architectures.
The synthesis protocol detailed herein employs a classic and efficient approach to forming the 1,2,4-triazole ring. The core of the reaction is the condensation of aminoguanidine with diethyl oxalate.
Mechanism Rationale: The reaction proceeds through a multi-step sequence:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Intermediate Formation: This initial attack leads to the formation of a guanylhydrazone intermediate after the elimination of an ethanol molecule.
-
Intramolecular Cyclization: The amino group of the guanidine portion then performs an intramolecular nucleophilic attack on the second ester carbonyl group.
-
Dehydration and Tautomerization: Subsequent elimination of a second ethanol molecule and a water molecule, followed by tautomerization, yields the stable aromatic 5-amino-1,2,4-triazole ring.
The use of a base, such as sodium ethoxide in ethanol, is crucial to deprotonate the aminoguanidine salt and to facilitate the cyclization and dehydration steps, driving the reaction towards the desired product.
Experimental Protocol: Synthesis Workflow
This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Aminoguanidine Bicarbonate | ≥98% | Sigma-Aldrich | 2582-30-1 | |
| Diethyl Oxalate | ≥99% | Sigma-Aldrich | 95-92-1 | Corrosive, handle with care. |
| Sodium Metal | Reagent Grade | Sigma-Aldrich | 7440-23-5 | Highly reactive with water. |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Use from a sealed bottle. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | Flammable. |
| Acetic Acid, Glacial | Reagent Grade | VWR | 64-19-7 | Corrosive. |
| Activated Charcoal | Decolorizing | VWR | 7440-44-0 | |
| Round-bottom flask (250 mL) | - | - | - | Flame-dried. |
| Reflux Condenser | - | - | - | With drying tube. |
| Magnetic Stirrer/Hotplate | - | - | - | |
| Büchner Funnel and Flask | - | - | - | |
| pH paper or meter | - | - | - |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Set up a 250 mL three-necked round-bottom flask, equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Add 80 mL of anhydrous ethanol to the flask.
-
Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide. This may require gentle heating.
Step 2: Condensation Reaction
-
Once the sodium ethoxide solution has cooled to near room temperature, add aminoguanidine bicarbonate (13.6 g, 0.1 mol) portion-wise to the stirred solution. Effervescence (CO₂ evolution) will be observed.
-
After the addition is complete, stir the mixture for 15-20 minutes until a homogenous suspension is formed.
-
Slowly add diethyl oxalate (14.6 g, 13.7 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
-
After the reflux period, cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. This will precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).
-
For purification, transfer the crude solid to a beaker containing 100-150 mL of water (or an ethanol/water mixture). Heat the mixture to boiling to dissolve the solid.
-
Add a small amount of activated charcoal, and boil for a further 5 minutes to remove colored impurities.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified, colorless crystalline product by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum at 60 °C.
Product Characterization
The identity and purity of the synthesized Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate should be confirmed by standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 182-184 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (br s, 1H, NH), 6.1 (s, 2H, NH₂), 4.2 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.0, 158.5, 145.0, 60.5, 14.5 |
| Mass Spec (ESI+) | m/z 157.06 [M+H]⁺ |
| Yield | 70-80% (Typical) |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Sodium Metal: Extremely reactive with water, producing flammable hydrogen gas and caustic sodium hydroxide. Handle under an inert atmosphere and away from water sources.
-
Diethyl Oxalate: Corrosive and causes severe skin and eye irritation.[3] Avoid inhalation of vapors.
-
Hydrazine Derivatives (Aminoguanidine): Hydrazine and its derivatives are toxic and potential carcinogens.[4][5] Avoid skin contact and inhalation. Handle with extreme care.[6]
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present during their use.
-
Acetic Acid: Corrosive. Handle with care to avoid skin and respiratory tract irritation.
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylhydrazine oxalate MSDS CasNo.6629-60-3 [lookchem.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nexchem.co.uk [nexchem.co.uk]
The Versatile Virtuoso: Ethyl 5-amino-4H-triazole-3-carboxylate as a Premier Building Block in Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the 1,2,4-triazole core holds a position of prominence, underpinning the structure of numerous pharmaceuticals and functional materials.[1][2] This guide focuses on a particularly valuable derivative, Ethyl 5-amino-4H-triazole-3-carboxylate , a trifunctional building block poised for diverse and sophisticated synthetic transformations. Its unique arrangement of an amino group, an ester, and the triazole ring itself provides multiple reactive sites for strategic functionalization, making it an indispensable tool for researchers, scientists, and drug development professionals.
This document serves as a comprehensive guide to the synthetic utility of Ethyl 5-amino-4H-triazole-3-carboxylate, offering detailed application notes and validated protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
The Strategic Advantage of Ethyl 5-amino-4H-triazole-3-carboxylate
The inherent reactivity profile of Ethyl 5-amino-4H-triazole-3-carboxylate offers a triad of opportunities for synthetic chemists:
-
The Exocyclic Amino Group: A nucleophilic handle for N-alkylation, N-arylation, acylation, and condensation reactions, allowing for the introduction of a wide array of substituents.
-
The Ethyl Carboxylate Group: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a gateway to further derivatization.
-
The Triazole Ring: A stable aromatic system that can participate in cyclization reactions to form fused heterocyclic systems and can also be functionalized under specific conditions.
This multifunctionality allows for the construction of diverse molecular libraries from a single, readily available starting material.
Core Synthetic Transformations and Protocols
The true power of Ethyl 5-amino-4H-triazole-3-carboxylate is realized through its application in a variety of key synthetic transformations. Below are detailed protocols for some of the most impactful reactions, grounded in established chemical literature.
Synthesis of Fused Heterocycles: The Gateway to Triazolo[1,5-a]pyrimidines
One of the most powerful applications of Ethyl 5-amino-4H-triazole-3-carboxylate is its use in the construction of fused heterocyclic systems, particularly triazolo[1,5-a]pyrimidines. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, leading to a wide range of biological activities.[3] The reaction proceeds via a condensation of the aminotriazole with a 1,3-dicarbonyl compound or its equivalent.
Protocol: Synthesis of Ethyl 5-amino-7-methyl-2-phenyl-[4][5][6]triazolo[1,5-a]pyrimidine-6-carboxylate
This protocol is adapted from established procedures for the synthesis of triazolopyrimidines.[7]
Reaction Scheme:
A representative reaction scheme.
Materials:
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
1-Phenylbutane-1,3-dione
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 eq) and 1-phenylbutane-1,3-dione (1.05 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure Ethyl 5-amino-7-methyl-2-phenyl-[4][5][6]triazolo[1,5-a]pyrimidine-6-carboxylate.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, facilitating the initial condensation and subsequent cyclization.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization step.
-
Recrystallization: A crucial purification step to remove any unreacted starting materials or side products, ensuring the isolation of a high-purity final product.
N-Arylation via Buchwald-Hartwig Cross-Coupling
The introduction of aryl substituents on the exocyclic amino group can be efficiently achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful tool for this transformation, offering a broad substrate scope and high functional group tolerance.[8]
Protocol: Palladium-Catalyzed N-Arylation with an Aryl Halide
This protocol is based on the successful amination of related C-amino-1,2,4-triazoles.[8]
Reaction Workflow:
Workflow for Buchwald-Hartwig N-Arylation.
Materials:
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical for achieving high yields. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure reproducibility.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amino group and facilitate the catalytic cycle.
Diazotization and Subsequent Transformations
The primary amino group of Ethyl 5-amino-4H-triazole-3-carboxylate can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups through Sandmeyer-type reactions.[1]
Protocol: Diazotization and Sandmeyer-Type Chlorination
This protocol is a conceptual adaptation of standard diazotization procedures for aromatic amines.
Reaction Pathway:
Diazotization followed by Sandmeyer reaction.
Materials:
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Dissolve Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
-
Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Strict temperature control is crucial for safety and to prevent decomposition.
-
Slow Addition: The slow, dropwise addition of sodium nitrite prevents a rapid increase in temperature and localized high concentrations of nitrous acid.
Tabulated Summary of Applications
| Application Area | Derivative Type | Biological/Material Relevance |
| Medicinal Chemistry | Triazolo[1,5-a]pyrimidines | Purine analogues, kinase inhibitors, anti-inflammatory agents[3] |
| N-Aryl derivatives | Potential anticancer and antiviral agents | |
| Amide derivatives | Analogues of the antiviral drug Ribavirin[5] | |
| Materials Science | Fused heterocyclic systems | Organic light-emitting diodes (OLEDs), fluorescent probes[4] |
Conclusion
Ethyl 5-amino-4H-triazole-3-carboxylate has firmly established itself as a cornerstone building block in modern organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a diverse array of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable compound, paving the way for future innovations.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Utility of Ethyl 5-amino-4H-triazole-3-carboxylate in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, stability, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore capable of binding to a wide array of biological targets.[1] This scaffold is integral to numerous established drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole.[2]
Within this important class of compounds, Ethyl 5-amino-4H-[3][4][5]triazole-3-carboxylate (CAS No: 63666-11-5, Molecular Formula: C₅H₈N₄O₂) emerges as a particularly valuable and versatile building block.[6] Its structure features three key reactive sites: the 5-amino group, the 4H-nitrogen, and the 3-carboxylate ester. This trifecta of functionality allows for extensive chemical modification, enabling chemists to generate large libraries of diverse derivatives in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of its applications and detailed protocols for its use in a research and development setting.
Core Therapeutic Applications & Mechanistic Insights
Derivatives of Ethyl 5-amino-4H-triazole-3-carboxylate have demonstrated a broad spectrum of pharmacological activities. The core triazole structure often acts as a bioisostere for other chemical groups, enhancing metabolic stability and receptor binding affinity.
Anticancer Activity
The triazole scaffold is a cornerstone in the development of novel anticancer agents.[7] Derivatives have shown potent activity against a range of cancer cell lines, often through mechanisms like kinase inhibition, tubulin polymerization inhibition, or apoptosis induction.[8][9]
-
Mechanism of Action: Many triazole-based compounds exert their anticancer effects by inhibiting critical cellular pathways. For example, some derivatives function as thymidine phosphorylase inhibitors, cutting off the nutrient supply to tumors.[10] Others have been designed to induce apoptosis; for instance, studies on 5-amino-1-N-substituted-imidazole-4-carboxylates (a related scaffold) showed that lead compounds could significantly reduce the mitochondrial membrane potential in cancer cells, triggering programmed cell death.[8]
-
Structure-Activity Relationship (SAR): Research indicates that the substituents attached to the triazole core are critical for activity. For example, the addition of bulky aromatic rings or long alkyl chains can enhance lipophilicity, potentially improving cell membrane permeability.[8] Specific substitutions can also facilitate targeted interactions with enzyme active sites.[10]
Table 1: Representative Anticancer Activity of Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Substituted[3][4][5]triazoles | HepG2 (Liver) | 17.69 - 25.4 | [7] |
| Substituted[3][4][5]triazoles | MCF7 (Breast) | 17.69 - 27.09 | [7] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 ± 0.05 | [8] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 ± 0.02 | [8] |
| Thiazole-1,2,3-triazole hybrids | Human Glioblastoma | 3.20 ± 0.32 |[11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Triazole derivatives have been successfully developed as potent anti-inflammatory agents.[12]
-
Mechanism of Action: A common preliminary test for anti-inflammatory activity is the inhibition of protein denaturation, as the denaturation of tissue proteins is a hallmark of inflammation.[5] A novel triazole, 5-pyridin-2-yl-1H-[3][4][5]triazole-3-carboxylic acid ethyl ester, demonstrated a significant, dose-dependent ability to inhibit thermally-induced egg albumin denaturation, with a maximal inhibition of 71.1% at 1000 µg/mL, comparable to the 81.3% inhibition by the standard drug Aspirin under the same conditions.[1][5] This suggests the compound can stabilize proteins and protect them from denaturation.
Antimicrobial Activity
The rise of drug-resistant pathogens presents a global health crisis, making the development of new antimicrobial agents essential. The 1,2,4-triazole scaffold is a proven pharmacophore for this purpose.[13]
-
Antibacterial: Derivatives incorporating the 4-amino-1,2,4-triazole-3-thiol structure have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][13] The thione/thiol group is often critical for activity, likely due to its ability to chelate metal ions essential for bacterial enzyme function.
-
Antifungal: The 1,2,4-triazole core is famously present in many azole antifungals. Novel derivatives containing amino acid fragments have been designed based on the structure of mefentrifluconazole and show potent activity against various phytopathogenic fungi by inhibiting the 14α-demethylase (CYP51) enzyme, which is crucial for fungal cell membrane synthesis.[14]
Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from Ethyl 5-amino-4H-triazole-3-carboxylate.
Workflow for Triazole-Based Drug Discovery
The general process involves scaffold modification, purification, characterization, and subsequent biological screening.
Caption: General workflow for synthesizing and screening triazole derivatives.
Protocol 1: Synthesis of 4-Arylideneamino-5-substituted-4H-1,2,4-triazole-3-thiol (Schiff Base Derivatives)
This protocol describes a common two-step modification of the 4-amino-triazole-thiol core, a close derivative of the title compound, demonstrating the reactivity of the amino group. The initial synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core is a foundational procedure.[15][16]
Principle: The exocyclic amino group of the triazole readily condenses with aromatic aldehydes to form Schiff bases (imines). This step introduces structural diversity. Subsequent cyclization of the Schiff base with thioglycolic acid would yield thiazolidinone derivatives, further expanding the chemical space.
Materials & Reagents:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (10 mmol) in 40 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group.
-
Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. Progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the dehydration-condensation reaction to proceed to completion.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The final product can be further purified by recrystallization from ethanol to yield the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[15] The formation of the imine bond (C=N) can be confirmed by a characteristic peak in the IR spectrum and the appearance of a singlet for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum.
Caption: Synthesis of a Schiff base from a 4-amino-triazole derivative.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.
Materials & Reagents:
-
Human cancer cell line (e.g., HeLa, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
A rapid and validated method for preliminary screening of anti-inflammatory activity.[5]
Principle: This assay measures the ability of a compound to prevent the denaturation of protein (egg albumin) when subjected to heat. Since protein denaturation is a well-documented cause of inflammation, its inhibition is a potential marker for anti-inflammatory properties.
Materials & Reagents:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds (dissolved in DMSO)
-
Aspirin (as a standard reference drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 0.2 mL of the test compound solution at various concentrations (e.g., 100 to 1000 µg/mL).
-
Control Preparation: A similar volume of distilled water serves as the control. Aspirin is used as the reference standard.
-
Incubation: Incubate the samples at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Conclusion and Future Directions
Ethyl 5-amino-4H-triazole-3-carboxylate and its close derivatives are undeniably powerful scaffolds in medicinal chemistry. Their synthetic tractability and the broad range of biological activities exhibited by their analogues make them prime candidates for future drug discovery programs. Current research highlights significant potential in oncology, anti-inflammatory, and antimicrobial applications. Future efforts should focus on leveraging computational tools for rational drug design, optimizing pharmacokinetic profiles (ADME properties), and exploring novel biological targets to fully exploit the therapeutic potential of this privileged heterocyclic system.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 12. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Strategies for Ethyl 5-amino-4H-triazole-3-carboxylate and its Analogs
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Ethyl 5-amino-4H-triazole-3-carboxylate represents a versatile building block for creating diverse chemical libraries. This application note provides detailed protocols and strategic guidance for employing high-throughput screening (HTS) to uncover the therapeutic potential of this compound and its derivatives. We present two distinct, validated HTS protocols: a primary cell-based anti-proliferation assay and a target-focused biochemical assay for cyclooxygenase-2 (COX-2) inhibition. These protocols are designed to be robust, scalable, and serve as a foundational framework for drug discovery campaigns targeting this chemical series.
The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Drug Discovery
Triazoles are five-membered heterocyclic compounds whose unique physicochemical properties make them ideal for drug design. The arrangement of three nitrogen atoms within the ring confers a distinct electronic character, enabling the molecule to act as both a hydrogen bond donor and acceptor. This facilitates strong and specific interactions with biological targets like proteins and enzymes.[2] Furthermore, the triazole ring is generally stable to metabolic degradation and can act as a bioisosteric replacement for other chemical groups, improving the pharmacokinetic profile of a drug candidate.[3]
Derivatives of the 1,2,4-triazole core have been successfully developed into drugs with a wide range of clinical applications:
-
Antifungal Agents: Compounds like fluconazole and itraconazole function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[4]
-
Anticancer Agents: Certain triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6]
-
Anti-inflammatory Agents: The scaffold has been successfully utilized to develop selective inhibitors of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[7]
Given this well-established history, Ethyl 5-amino-4H-triazole-3-carboxylate serves as an excellent starting point for library synthesis and subsequent biological screening to identify novel therapeutic leads.
Principles of High-Throughput Screening (HTS) Assay Design
HTS is a drug discovery paradigm that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity.[8] A successful HTS campaign relies on a robust and validated assay. The primary goal of assay development is to create a reliable method that can clearly distinguish between active "hits" and inactive compounds.[9]
Key statistical parameters are used to validate an HTS assay's performance:[10]
-
Z'-Factor: This is a measure of the statistical effect size and separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[11]
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This measures the variability of the data. A %CV of less than 15% is generally desirable for HTS assays.
The following diagram outlines a typical workflow for an HTS campaign, from initial screening to hit confirmation.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Cell-Based High-Throughput Anti-Proliferation Assay
A. Rationale and Scientific Principle This primary assay is designed to identify compounds that inhibit cell growth or induce cytotoxicity, a hallmark of many anticancer agents.[1][5] The protocol utilizes a resazurin-based reagent (e.g., alamarBlue® or CellTiter-Blue®). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the bright pink, highly fluorescent resorufin. A decrease in fluorescent signal in the presence of a test compound indicates a reduction in cell viability. This "add-incubate-read" format is simple, cost-effective, and highly amenable to automation.[8]
B. Experimental Workflow Diagram
Caption: Workflow for the cell-based anti-proliferation assay.
C. Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.
-
Trypsinize and count the cells. Dilute the cell suspension to a pre-determined optimal density (e.g., 1,000 cells/25 µL) in complete culture medium.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled plate.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Prepare a compound source plate by diluting test compounds to an intermediate concentration (e.g., 1 mM in DMSO). Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and DMSO alone as a negative control.
-
Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer a small volume (e.g., 25 nL) of compounds from the source plate to the cell plate to achieve the final desired screening concentration (e.g., 10 µM).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
Assay Readout:
-
Equilibrate the resazurin reagent to room temperature.
-
Add 5 µL of the reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Read the fluorescence on a compatible plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
D. Data Analysis and Interpretation The percentage of inhibition for each compound is calculated relative to the controls on the same plate.
-
Percent Inhibition (%) = 100 * (1 - (SignalCompound - SignalPositive Control) / (SignalNegative Control - SignalPositive Control))
| Parameter | Description | Example Value |
| Cell Line | Human breast adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well in a 384-well plate | 1,000 cells/well |
| Compound Conc. | Final screening concentration | 10 µM |
| Positive Control | 100% inhibition control | 1 µM Doxorubicin |
| Negative Control | 0% inhibition control | 0.1% DMSO |
| Readout | Fluorescence (RFU) | Ex: 560 nm / Em: 590 nm |
| Hit Threshold | Minimum inhibition to be considered a "hit" | >50% Inhibition |
Protocol 2: Biochemical Assay for COX-2 Inhibition
A. Rationale and Scientific Principle This assay identifies compounds that specifically inhibit the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] The assay measures the peroxidase component of COX activity. In the presence of arachidonic acid, the cyclooxygenase activity of COX produces prostaglandin G₂ (PGG₂). The peroxidase activity then reduces PGG₂ to PGH₂, a reaction that can be monitored using a colorimetric or fluorescent probe. A decrease in signal indicates inhibition of COX activity. Running parallel assays for COX-1 and COX-2 allows for the determination of inhibitor selectivity, a critical factor for drug safety.
B. COX Pathway and Inhibition Diagram
Caption: The COX pathway and the principle of the peroxidase-based HTS assay.
C. Detailed Step-by-Step Protocol This protocol is based on the principles of commercially available COX inhibitor screening kits.
-
Reagent Preparation:
-
Reconstitute purified, human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare solutions of arachidonic acid (substrate) and the fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of assay buffer into all wells.
-
Add 25 nL of test compounds (in DMSO) to the appropriate wells. For controls, add a known selective COX-2 inhibitor (e.g., Celecoxib) as the positive control and DMSO as the negative control.
-
Add 5 µL of either COX-1 or COX-2 enzyme solution to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a substrate solution containing both arachidonic acid and the fluorogenic probe.
-
Immediately begin kinetic measurement of fluorescence on a plate reader (Ex: 535 nm, Em: 590 nm), reading every minute for 15-20 minutes.
-
D. Data Analysis and Interpretation The rate of reaction (slope of the linear portion of the kinetic curve) is used to determine enzyme activity.
-
Percent Inhibition (%) = 100 * (1 - (SlopeCompound / SlopeNegative Control))
Hits from the primary screen should be re-tested in dose-response format to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description | Example Value |
| Enzymes | Purified human recombinant | COX-1 and COX-2 |
| Substrate | Fatty acid substrate | 100 µM Arachidonic Acid |
| Positive Control | Selective COX-2 inhibitor | 1 µM Celecoxib |
| Negative Control | Vehicle control | 0.1% DMSO |
| Readout | Kinetic Fluorescence (RFU/min) | Ex: 535 nm / Em: 590 nm |
| Selectivity Index | Calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2) | A higher value indicates better selectivity for COX-2 |
Conclusion
The protocols detailed in this application note provide a robust starting point for the high-throughput screening of compound libraries based on the Ethyl 5-amino-4H-triazole-3-carboxylate scaffold. The cell-based proliferation assay serves as an excellent primary screen to identify compounds with general cytotoxic or anti-proliferative activity. The biochemical COX-2 inhibitor assay offers a more targeted, hypothesis-driven approach to discover potential anti-inflammatory agents. By employing these validated methods, researchers can efficiently triage large compound collections to identify promising hits for further optimization and development in the drug discovery pipeline.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: A Step-by-Step Guide to Efficacy Testing of Ethyl 5-amino-4H-triazole-3-carboxylate Derivatives
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Ethyl 5-amino-4H-triazole-3-carboxylate serves as a versatile building block for synthesizing novel derivatives with significant therapeutic potential.[2] This guide provides a comprehensive framework for the preclinical efficacy evaluation of this promising class of compounds. We delineate a tiered, logical progression of experiments, from high-throughput in vitro screens to robust in vivo animal models. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale for key experimental choices, and considerations for data analysis and interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct rigorous, reproducible, and insightful efficacy studies, thereby accelerating the translation of promising lead compounds into clinical candidates.
Part 1: Foundational Strategy - The Drug Discovery Funnel
The journey from a newly synthesized compound to a potential drug is a process of systematic attrition. A tiered screening approach, often visualized as a funnel, is the most resource-efficient strategy.[3][4] This methodology begins with broad, rapid, and cost-effective in vitro assays to screen large libraries of derivatives and identify initial "hits." Promising candidates then advance to more complex, lower-throughput, and resource-intensive assays, including cell-based mechanistic studies and finally, in vivo animal models to confirm efficacy in a whole-organism context.[3][5]
This structured progression ensures that only the most promising compounds, characterized by both potency and a plausible mechanism of action, are subjected to the ethical and financial commitment of animal testing.[6]
Caption: Tiered workflow for preclinical efficacy testing.
Part 2: In Vitro Efficacy Assessment - The First Gatekeeper
In vitro assays serve as the initial, critical filter in the drug discovery process.[7][8] They provide a controlled environment to rapidly assess the biological activity of a large number of compounds, offering key insights into cytotoxicity and potential mechanisms of action at a fraction of the cost of in vivo studies.[5][9]
Protocol 1: General Cytotoxicity Screening using the MTT Assay
Causality: The first essential question is whether the derivatives have any biological effect on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[12][13]
Detailed Methodology:
-
Cell Seeding:
-
Select a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each triazole derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the purple formazan crystals.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
The primary output is the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to determine the IC₅₀ value.
Table 1: Sample IC₅₀ Data for Triazole Derivatives against Cancer Cell Lines
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| TZD-001 | 5.2 ± 0.4 | 8.1 ± 0.9 | 3.5 ± 0.3 |
| TZD-002 | 15.8 ± 1.2 | 22.5 ± 2.1 | 12.1 ± 1.5 |
| TZD-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.6 ± 0.08 |
(Data are presented as mean ± SD from three independent experiments. Doxorubicin is included as a positive control.)
Protocol 2: Target-Specific Enzyme Inhibition Assay
Causality: If the triazole derivatives were designed to inhibit a specific enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct biochemical assay is required to confirm target engagement and determine inhibitory potency.[14][15] This confirms that the observed cytotoxicity is due to on-target effects and not off-target toxicity. An enzyme inhibition assay measures the reduction in the rate of an enzymatic reaction in the presence of the inhibitor.[14]
Caption: Mechanisms of reversible enzyme inhibition.
Detailed Methodology (General Spectrophotometric Assay):
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl₂).
-
Enzyme Stock: Dilute the purified target enzyme in assay buffer to a working concentration that produces a linear reaction rate.
-
Substrate Stock: Prepare the substrate in assay buffer. The substrate should produce a chromogenic or fluorogenic product upon conversion by the enzyme.
-
Inhibitor Solutions: Prepare serial dilutions of the triazole derivatives in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to the appropriate wells.
-
Controls:
-
100% Activity Control: Wells with assay buffer and DMSO (vehicle).
-
0% Activity Control (Blank): Wells with assay buffer but no enzyme.
-
-
Add 60 µL of the diluted enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance (or fluorescence) over time (kinetic mode) at the appropriate wavelength.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration:
-
% Inhibition = (1 - (V₀ of Inhibitor / V₀ of 100% Activity Control)) x 100
-
-
Plot percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Part 3: In Vivo Efficacy Assessment - The Definitive Test
While in vitro assays are invaluable, they cannot replicate the complex physiology of a living organism. In vivo studies are the gold standard for evaluating the true therapeutic potential of a drug candidate, providing data on efficacy, pharmacokinetics, and safety in a whole-system context.[3][16][17] The choice of animal model is critical and must be relevant to the human disease being studied.[18][19]
Protocol 3: Human Tumor Xenograft Efficacy Study in Mice
Causality: This protocol aims to determine if a lead triazole derivative can inhibit tumor growth in a living animal. A xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NOD/SCID), is a widely used preclinical model for cancer drug development.[16][18][20][21] It allows for the direct assessment of a compound's effect on human-derived tumors.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Detailed Methodology:
-
Animal Husbandry and Acclimatization:
-
Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free (SPF) facility.
-
Allow mice to acclimatize for at least one week before the study begins. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HCT116) from culture. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).
-
Group 2 (Test Compound): Administer the triazole derivative at a predetermined dose (e.g., 25 mg/kg), determined from prior dose-range finding studies.[22]
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for that cancer type (e.g., 5-FU for colorectal cancer).
-
Administer treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on another optimized schedule for 3-4 weeks.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[22]
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis and Presentation:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study:
-
TGI (%) = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine if the difference in tumor growth between groups is statistically significant.[23]
Table 2: Sample In Vivo Efficacy Data for Lead Compound TZD-001
| Treatment Group (25 mg/kg, daily) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | P-value (vs. Vehicle) |
| Vehicle | 1450 ± 150 | - | +2.5 | - |
| TZD-001 | 650 ± 95 | 58.3 | -4.1 | < 0.01 |
| 5-FU | 480 ± 70 | 70.1 | -9.8 | < 0.001 |
(SEM: Standard Error of the Mean. Statistical analysis performed using two-way ANOVA.)
Part 4: Statistical Integrity & Reporting
Rigorous experimental design and statistical analysis are paramount to ensure that the results are valid, reproducible, and not due to chance or bias.[6][23][24]
-
Randomization and Blinding: Whenever possible, animals should be randomly assigned to treatment groups, and investigators assessing outcomes (e.g., measuring tumors) should be blinded to the treatment allocation to prevent unconscious bias.[25][26]
-
Sample Size: The number of animals or replicates per group should be justified by a power calculation to ensure the study is sufficiently powered to detect a biologically meaningful effect.[27]
-
Statistical Analysis: The statistical methods should be chosen before the study begins and be appropriate for the data type.[6][28] For comparing multiple groups, Analysis of Variance (ANOVA) followed by appropriate post-hoc tests is commonly used.[23][29]
-
Reporting: All preclinical animal research should be reported transparently, following established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that all critical information about the study design and analysis is included.[25]
Conclusion
The systematic evaluation of Ethyl 5-amino-4H-triazole-3-carboxylate derivatives requires a multi-tiered approach that logically progresses from broad in vitro screening to targeted in vivo validation. By employing the robust protocols and principles outlined in this guide—from initial cytotoxicity assessments and target-based enzyme assays to well-controlled animal efficacy studies—researchers can confidently identify and characterize lead candidates. Adherence to rigorous experimental design, including appropriate controls and statistical analysis, is crucial for generating high-quality, reproducible data that can successfully guide the translation of these promising compounds from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. ppd.com [ppd.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. probiocdmo.com [probiocdmo.com]
- 18. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 26. physoc.org [physoc.org]
- 27. quanticate.com [quanticate.com]
- 28. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 29. kolaido.com [kolaido.com]
Application Notes and Protocols for the Formulation of Ethyl 5-amino-4H-triazole-3-carboxylate in Biological Assays
Abstract
This comprehensive guide provides a detailed framework for the formulation of Ethyl 5-amino-4H-triazole-3-carboxylate (EATC), a heterocyclic compound of interest in contemporary drug discovery and chemical biology. Recognizing the critical link between a compound's formulation and the integrity of biological assay data, this document moves beyond generic protocols. It presents a systematic approach to empirically determine the solubility of EATC, prepare stable, high-concentration stock solutions, and generate accurate working dilutions for various in vitro and cell-based assays. The methodologies detailed herein are designed to ensure maximal compound bioavailability in aqueous assay environments while mitigating the confounding effects of solvent toxicity and compound precipitation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible experimental conditions for the biological evaluation of EATC and other novel small molecules with limited pre-existing solubility data.
Introduction: The Formulation Imperative
Ethyl 5-amino-4H-triazole-3-carboxylate (EATC) belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[1][2][3] As with any small molecule destined for biological screening, the reliability of the resulting data is fundamentally dependent on the precise and consistent formulation of the test agent. Issues such as poor solubility can lead to compound precipitation in aqueous media, resulting in underestimated potency, inaccurate structure-activity relationships (SAR), and a high degree of experimental variability.[4][5]
This application note provides a foundational protocol for the systematic evaluation and preparation of EATC for biological assays. The core philosophy of this guide is to empower the researcher to first determine the key physicochemical parameters of EATC in relevant solvent systems and then to apply this knowledge to create robust formulation protocols.
Physicochemical Properties of Ethyl 5-amino-4H-triazole-3-carboxylate
A summary of the known properties of EATC is provided below. It is critical to note the absence of comprehensive, publicly available data on the solubility of this compound in common laboratory solvents.
| Property | Value | Source |
| CAS Number | 63666-11-5 | [6][7] |
| Molecular Formula | C₅H₈N₄O₂ | [7] |
| Molecular Weight | 156.14 g/mol | [6] |
| Appearance | Reported as a solid. | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [6] |
Core Experimental Workflow
The successful formulation of EATC for biological assays can be achieved by following a logical, multi-step process. This workflow ensures that the compound is handled appropriately, its solubility is empirically determined, and stable solutions are prepared for accurate dosing in experimental models.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
- 5. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis and troubleshoot common issues. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate, a valuable building block in medicinal chemistry. The primary synthetic route involves the reaction of an appropriate precursor with hydrazine. A common starting material for similar triazole syntheses is ethyl 2-cyano-2-(hydroxyimino)acetate. The following troubleshooting advice is based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or non-existent yield is a frequent issue that can often be traced back to several key factors in the reaction setup and execution.
1. Purity of Starting Materials:
-
Insight: The purity of your starting materials, such as ethyl cyanoacetate and sodium nitrite used to generate the intermediate ethyl 2-cyano-2-(hydroxyimino)acetate, is critical.[1][2] Impurities can interfere with the reaction, leading to unwanted side products or complete reaction failure.
-
Actionable Advice:
-
Ensure your ethyl cyanoacetate is freshly distilled or from a reputable supplier.
-
Use high-purity sodium nitrite.
-
Verify the integrity of your hydrazine source, as it can degrade over time.
-
2. Reaction Temperature Control:
-
Insight: The initial nitrosation of ethyl cyanoacetate is highly temperature-sensitive. The reaction to form ethyl 2-cyano-2-(hydroxyimino)acetate should be maintained at a low temperature, typically between 0-5°C.[1] Failure to control the temperature can lead to decomposition of the nitrous acid and reduced yield.
-
Actionable Advice:
-
Use an ice bath to maintain the temperature of the reaction mixture.
-
Add the sodium nitrite solution slowly to the ethyl cyanoacetate solution to prevent exothermic spikes.[1]
-
3. pH of the Reaction Medium:
-
Insight: The pH during the formation of ethyl 2-cyano-2-(hydroxyimino)acetate is crucial. A pH of approximately 4.5 is recommended to prevent the hydrolysis of the ester group.[2]
-
Actionable Advice:
4. Inefficient Cyclization:
-
Insight: The subsequent cyclization reaction with hydrazine to form the triazole ring is also a critical step. Incomplete cyclization will result in a low yield of the final product.
-
Actionable Advice:
-
Ensure the correct stoichiometry of hydrazine is used. An excess may be required to drive the reaction to completion.
-
The choice of solvent can influence the reaction rate. Ethanol is commonly used.[3]
-
Refluxing for an adequate amount of time is necessary for the cyclization to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I identify and minimize these impurities?
Answer: The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
1. Unreacted Starting Materials:
-
Insight: Incomplete conversion of starting materials is a primary source of impurities.
-
Actionable Advice:
-
Monitor the reaction closely with TLC to ensure the disappearance of the starting material spots.
-
Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
2. Side Reactions:
-
Insight: Several side reactions can occur. For instance, the intermediate ethyl 2-cyano-2-(hydroxyimino)acetate can undergo hydrolysis if the pH is not controlled.[2] During the cyclization with hydrazine, other condensation products may form.
-
Actionable Advice:
-
Maintain strict control over reaction parameters (temperature, pH, stoichiometry).
-
Purify the intermediate if necessary before proceeding to the next step.
-
3. Purification Strategy:
-
Insight: A robust purification method is essential to obtain a pure product.
-
Actionable Advice:
-
Recrystallization: This is often the most effective method for purifying the final product. Ethanol or ethyl acetate are commonly used solvents for recrystallization.[2]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from impurities.[4] A gradient elution system, for example with hexane and ethyl acetate, can be effective.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating the product from the reaction mixture, and purification by recrystallization is not yielding a pure compound. What should I do?
Answer: Isolation and purification challenges often require a systematic approach to identify the optimal conditions.
1. Product Precipitation:
-
Insight: The product may not precipitate cleanly from the reaction mixture, or it may remain in solution.
-
Actionable Advice:
2. Optimizing Recrystallization:
-
Insight: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Actionable Advice:
-
Perform small-scale solvent screening to find the best recrystallization solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture).
-
Ensure slow cooling to allow for the formation of well-defined crystals, which are typically purer.
-
3. Alternative Purification Techniques:
-
Insight: If recrystallization fails, other methods may be necessary.
-
Actionable Advice:
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate?
While yields can vary depending on the specific protocol and scale, a well-optimized synthesis of the precursor, ethyl 2-hydroxyimino-2-cyanoacetate, can achieve yields of around 87%.[2][6][7] The subsequent cyclization to the triazole should also proceed in high yield under optimal conditions.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q3: Are there any safety precautions I should be aware of during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine is toxic and should be handled with extreme care.
-
Some reagents may be corrosive or irritants. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: Can this synthesis be scaled up?
Yes, but careful optimization is required. When scaling up, pay close attention to heat transfer, as the nitrosation step can be exothermic. Ensure efficient stirring to maintain a homogeneous reaction mixture. A pilot run at an intermediate scale is recommended before attempting a large-scale synthesis.
III. Experimental Protocols & Data
Protocol: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate
This protocol is a common method for preparing a key intermediate.
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Distilled water
-
2N Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite in distilled water.[5][6]
-
To this stirred mixture, add ethyl cyanoacetate, followed by the addition of acetic acid.[5][6]
-
Allow the reaction to proceed, during which yellow crystals of the sodium salt will precipitate. It's often left overnight.[5][6]
-
Collect the crystals by filtration and dissolve them in 2N HCl.[5][6]
-
Extract the product with diethyl ether (e.g., 4 x 50 ml).[5]
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.[5][6]
-
Remove the solvent under reduced pressure to yield the crystalline product.[5][6]
| Parameter | Value | Reference |
| Reactant | Amount (for 100 mmol scale) | |
| Ethyl cyanoacetate | 11.3 g | [5][6] |
| Sodium nitrite | 8.3 g | [5][6] |
| Acetic acid | 8.0 mL | [5][6] |
| Expected Yield | 87% | [2][6] |
| Melting Point | 133 °C | [6] |
Troubleshooting Flowchart
Below is a visual guide to systematically troubleshoot common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of Ethyl 5-amino-4H-triazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 5-amino-4H-triazole-3-carboxylate (CAS 63666-11-5). We will move beyond simple protocols to address the underlying chemical principles that govern purification strategies, ensuring a robust and reproducible outcome.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Ethyl 5-amino-4H-triazole-3-carboxylate?
A1: The impurity profile is intrinsically linked to the synthetic route. For common syntheses, such as the cyclocondensation of carboxylic acid hydrazides with imidates, impurities typically include:
-
Unreacted Starting Materials: Residual acylhydrazides or carbethoxyformimidate precursors.[1]
-
Linear Intermediates: Incompletely cyclized acylamidrazone intermediates.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other triazole isomers may form.
-
Reaction Solvents and Reagents: High-boiling point solvents (e.g., DMSO, DMF) and basic reagents (e.g., triethylamine) are common contaminants that must be removed during work-up.[2]
Q2: My isolated product is a persistent oil or fails to crystallize. What is the underlying cause?
A2: This is a common and frustrating issue, often attributable to two primary factors:
-
Residual Solvents: High-boiling point aprotic solvents like DMF or DMSO, often used in the synthesis, can become trapped in the product, depressing the melting point and preventing crystallization. An efficient aqueous work-up is critical to remove them.[2][3]
-
Presence of Impurities: Even small amounts of unreacted starting materials or oily side-products can act as "crystallization inhibitors." The presence of multiple components disrupts the formation of a uniform crystal lattice. Purity assessment by TLC or ¹H NMR is essential to diagnose this.[4]
Q3: What is the most effective general purification strategy for this compound?
A3: A multi-step approach is most effective. Start with an aqueous work-up to remove inorganic salts and water-soluble solvents. The primary purification is then typically achieved by recrystallization. If recrystallization fails to remove closely related impurities (as determined by TLC or HPLC), silica gel column chromatography is the method of choice.[5][6]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is required for a comprehensive purity profile.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of resolving very similar compounds. A purity level of ≥98% is often required for subsequent applications.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can detect proton-containing impurities. The absence of unexpected signals is a strong indicator of high purity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.
Problem: Significant Product Loss During Recrystallization
Q: I'm losing more than 50% of my product during recrystallization. How can I improve my yield?
A: High product loss is typically a solvent-related issue. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Causality: If your product is too soluble in the chosen solvent at low temperatures, it will remain in the mother liquor upon cooling, leading to poor recovery. Conversely, using an excessive volume of a suitable solvent will also result in significant losses.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents on a small scale. See Table 2 for suggestions. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides the ideal solubility profile.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is complete.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Crash-cooling a hot solution directly in ice can trap impurities and lead to smaller, less pure crystals.
-
Mother Liquor Recovery: Concentrate the mother liquor (the leftover solution after filtration) and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.
-
Problem: Persistent Impurities After Purification
Q: My TLC/HPLC shows a stubborn impurity spot very close to my product. How can I separate them?
A: This indicates the impurity has a polarity very similar to your product, making recrystallization ineffective. Silica gel column chromatography is the required technique.[9]
-
Causality: Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent). By carefully selecting the eluent system, you can exploit subtle differences in polarity to achieve separation.
-
Troubleshooting Steps:
-
TLC Optimization: First, find an eluent system using TLC that gives good separation between your product and the impurity, with a product Rf value between 0.2 and 0.4. A common starting point for triazoles is an ethyl acetate/petroleum ether or ethyl acetate/hexane mixture.[5]
-
Column Parameters: Use a sufficient amount of silica gel (typically 50-100 times the weight of your crude product) and ensure proper column packing to avoid channeling.
-
Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution can be more effective. Start with a less polar eluent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate) to first elute the less polar components, followed by your product, and finally the more polar impurities.
-
Problem: Product is Colored (Yellow/Brown)
Q: My final product is an off-white or yellowish solid, but the literature reports it as white. How do I decolorize it?
A: Color often arises from highly conjugated, trace-level impurities or degradation products.
-
Causality: These colored impurities are often present in very small quantities but have high extinction coefficients. They are typically polar and can sometimes be removed with an activated carbon treatment.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient).
-
Hot Filtration: Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon. The colored impurities adsorb to the carbon's surface.
-
Caution: Using too much carbon can lead to significant product loss due to co-adsorption.
-
Problem: Difficulty Removing High-Boiling Point Solvents
Q: My reaction was performed in DMSO. How do I effectively remove it during the work-up?
A: Removing residual DMSO or DMF is critical as they can prevent crystallization and interfere with subsequent steps.
-
Causality: These solvents are water-miscible but have very high boiling points, making them difficult to remove by rotary evaporation alone. The strategy is to use liquid-liquid extraction to partition your organic product away from the water-soluble solvent.[3]
-
Troubleshooting Steps:
-
Dilution: After the reaction is complete, cool the mixture and dilute it with a large volume of water (at least 10-20 times the volume of DMSO/DMF). This will cause most organic products to precipitate or oil out.
-
Extraction: Extract the aqueous mixture multiple times with a water-immiscible organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).[2] The product will move to the organic layer, while the DMSO/DMF remains in the aqueous layer.
-
Brine Wash: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and residual DMSO from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product, now free of the high-boiling solvent.
-
Section 3: Visualized Workflows and Data Tables
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying crude Ethyl 5-amino-4H-triazole-3-carboxylate.
Caption: Decision workflow for purification strategy.
Table 1: Troubleshooting Summary
| Issue Encountered | Probable Cause | Recommended Action |
| Oily product, fails to solidify | Residual high-boiling solvent (DMSO, DMF); presence of impurities. | Perform a thorough aqueous work-up followed by extraction. If still oily, purify by column chromatography. |
| Low yield after recrystallization | Suboptimal solvent choice; excessive solvent volume. | Screen for a better solvent system (see Table 2). Use the minimum amount of hot solvent. |
| Persistent impurity in NMR/TLC | Impurity has similar polarity/solubility to the product. | Purify using silica gel column chromatography with an optimized eluent. |
| Yellow or brown product color | Trace amounts of highly conjugated impurities. | Add a small amount of activated carbon during recrystallization and perform a hot filtration. |
Table 2: Solvent Selection Guide for Recrystallization
This table is based on solvents commonly used for similar polar heterocyclic compounds.[2][6][10]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent. Often used in a mixture with water to reduce solubility. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer a different solubility profile. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. Often used in a system with hexane or heptane. |
| Toluene | Nonpolar | 111 | Can be effective for less polar impurities, but the high boiling point may be a drawback. |
| Water | Very Polar | 100 | The compound may have some water solubility, especially when hot. Best used in a co-solvent system. |
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Ethanol/Water
This protocol is designed to maximize both purity and yield.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of boiling ethanol dropwise while swirling until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-3 minutes. Perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent system).
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the final purity of the compound. Method development may be required for specific impurity profiles.[7]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for purity analysis of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amino group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 min. | A broad gradient is effective for separating unknown impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The triazole ring is expected to have a UV chromophore. |
| Sample Prep | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure complete dissolution before injection. |
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Stability and degradation of Ethyl 5-amino-4H-triazole-3-carboxylate under different conditions
Technical Support Center: Ethyl 5-amino-4H-triazole-3-carboxylate
A Guide to Stability and Degradation for Researchers and Drug Development Professionals
Welcome to the technical support guide for Ethyl 5-amino-4H-triazole-3-carboxylate (CAS 63666-11-5). As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the stability and degradation of this important heterocyclic compound. This guide moves beyond simple protocols to explain the why behind the experimental choices, ensuring you can anticipate challenges, troubleshoot effectively, and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of Ethyl 5-amino-4H-triazole-3-carboxylate.
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, Ethyl 5-amino-4H-triazole-3-carboxylate should be stored in a cool, dark, and dry place. A recommended temperature range is 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] The container should be tightly sealed to prevent moisture uptake, which can facilitate hydrolysis of the ethyl ester group over time.
Q2: Is Ethyl 5-amino-4H-triazole-3-carboxylate sensitive to light?
Yes, compounds containing heterocyclic aromatic rings like 1,2,4-triazole can be susceptible to photolytic degradation. While specific public data on this exact molecule is limited, it is best practice to handle the solid material and its solutions under subdued light. For formal photostability studies, experiments should be conducted in a calibrated photostability chamber, and samples should be protected from light with aluminum foil to serve as dark controls.
Q3: What are the most probable degradation products I should anticipate in my analysis?
Based on the molecule's structure, the two most likely degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, 5-amino-4H-1,2,4-triazole-3-carboxylic acid.[2][3]
-
Oxidation: The amino group and the electron-rich triazole ring can be susceptible to oxidation, leading to potential N-oxides or ring-opened byproducts. The specific products can be complex and are best characterized by mass spectrometry.
Q4: What are the recommended solvents for preparing solutions for stability studies?
For analytical purposes, a common choice is a mixture of acetonitrile and water or methanol and water, as these are compatible with reverse-phase HPLC. For creating stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol can be used, but it's crucial to assess the stability of the compound in these solvents as part of your experimental design, as residual water or impurities can initiate degradation.[4][5]
Troubleshooting and In-Depth Stability Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, grounded in the chemical principles governing the molecule's behavior.
Issue 1: An Unexpected, More Polar Peak Appears During HPLC Analysis, Especially in Acidic or Basic Mobile Phases.
-
Likely Cause: Ester Hydrolysis. You are likely observing the formation of 5-amino-4H-1,2,4-triazole-3-carboxylic acid, the hydrolysis product. The carboxylic acid is significantly more polar than the parent ethyl ester, resulting in a shorter retention time on a standard C18 column. This process is accelerated by the presence of strong acids or bases.[2] The mechanism involves nucleophilic attack on the ester's carbonyl carbon, a classic reaction for esters.[6]
-
Troubleshooting & Validation:
-
LC-MS Analysis: The most definitive method. The mass of the new peak should correspond to the carboxylic acid (C₃H₄N₄O₂, MW: 128.09), a loss of 28 Da from the parent ester (C₅H₈N₄O₂, MW: 156.14).
-
Forced Degradation: Intentionally stress a sample by heating it in 0.1 M HCl and another in 0.1 M NaOH. If the peak area of the unknown impurity increases significantly under these conditions while the parent peak decreases, it strongly confirms hydrolysis.
-
pH Control: If this degradation is undesirable, ensure your mobile phase pH is maintained in the neutral range (pH 4-7) and that your samples are neutralized before injection and storage in the autosampler.
-
Issue 2: Sample Solutions Develop a Yellow or Brown Tinge and Show Multiple Minor Impurities After Exposure to Air.
-
Likely Cause: Oxidative Degradation. This discoloration is a classic sign of oxidation. The amino group and the triazole ring are potential sites for oxidation. While literature on the oxidation of this specific molecule is scarce, studies on similar 4-amino-1,2,4-triazole-3-thiols show that the triazole system is reactive towards oxidizing agents.[7] The formation of multiple small peaks suggests a complex degradation pathway, which is common in oxidation reactions.
-
Troubleshooting & Validation:
-
Inert Atmosphere Handling: Prepare and store your solutions under an inert gas like nitrogen or argon. Use degassed solvents for your mobile phase.
-
Forced Oxidation Study: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. A rapid loss of the main peak and the appearance of the same pattern of minor impurities will confirm susceptibility to oxidation.
-
Antioxidant Addition: For formulation development, the inclusion of antioxidants could be explored, but this must be carefully validated to ensure they do not interfere with your analytical methods.
-
Issue 3: Potency Loss is Observed in Solutions Stored at Room Temperature or Above, Even When Protected from Light and Air.
-
Likely Cause: Accelerated Hydrolysis or Other Thermally-Induced Degradation. While the 1,2,4-triazole ring itself is generally thermally stable, elevated temperatures act as a catalyst for other reactions, primarily hydrolysis if any moisture is present.[8] Even in aprotic solvents like DMSO, residual water can be sufficient to cause slow degradation over time, a process that is significantly accelerated by heat.
-
Troubleshooting & Validation:
-
Controlled Temperature Studies: Conduct your experiments at controlled, refrigerated temperatures (e.g., 2-8°C) whenever possible, including autosampler trays.
-
Thermal Stress Protocol: Heat a solution of the compound (e.g., at 60-80°C) for a defined period. Analyze the degradation profile. Compare this profile to that from your acid/base hydrolysis studies. If the primary degradant is the same carboxylic acid, you can confirm that heat is accelerating hydrolysis.
-
Use of Anhydrous Solvents: When preparing stock solutions for long-term storage, use high-purity anhydrous solvents to minimize the risk of hydrolysis.
-
Visualized Workflows and Degradation Pathways
Workflow for a Forced Degradation Study
The following diagram outlines a systematic approach to investigating the stability of Ethyl 5-amino-4H-triazole-3-carboxylate.
Caption: A typical workflow for conducting forced degradation studies.
Primary Degradation Pathways
This diagram illustrates the two most probable chemical degradation routes for the molecule.
Caption: The primary hydrolytic and oxidative degradation pathways.
Quantitative Data Summary & Experimental Protocols
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents & Conditions | Typical Timeframe | Expected Primary Degradation | Analytical Observation (RP-HPLC) |
| Acid Hydrolysis | 0.1 M HCl, heated to 60°C | 2 - 24 hours | Ester Hydrolysis | Emergence of a more polar peak (shorter retention time) corresponding to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, room temp. | 30 mins - 4 hours | Ester Hydrolysis | Rapid formation of the carboxylic acid peak. Degradation is typically much faster than under acidic conditions. |
| Oxidation | 3% H₂O₂, room temp. | 1 - 8 hours | Oxidation of Amino Group / Ring | Loss of parent peak, formation of several smaller, often broad peaks. Possible sample discoloration. |
| Thermal | Solution heated to 80°C | 24 - 72 hours | Accelerated Hydrolysis | Slow formation of the carboxylic acid peak (assuming presence of trace water). |
| Photolytic | ICH Q1B light exposure | 24 hours - 7 days | Photodegradation | Formation of minor degradant peaks. Compare against a dark control to confirm light-induced degradation. |
Protocol: Standard Forced Degradation Study
This protocol provides a robust framework for assessing the stability of Ethyl 5-amino-4H-triazole-3-carboxylate.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Ethyl 5-amino-4H-triazole-3-carboxylate
-
HPLC-grade Acetonitrile, Methanol, and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will be your "Parent Solution."
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of Parent Solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of Parent Solution with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature. Note: This reaction can be very fast.
-
Oxidative Degradation: Mix 1 mL of Parent Solution with 1 mL of a 6% H₂O₂ solution (final conc. 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the Parent Solution in an oven or water bath at 80°C.
-
Photolytic Degradation: Place a vial of the Parent Solution in a photostability chamber. Wrap a second, identical vial completely in aluminum foil to serve as the dark control and place it next to the test sample.
-
-
Time-Point Sampling & Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Crucially, quench the reaction. For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base sample, neutralize with 0.1 M HCl. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the parent peak area at each time point to the t=0 sample.
-
Monitor the formation and growth of any new peaks. Use peak purity analysis (if available on your detector) to ensure new peaks are not co-eluting.
-
For significant degradants, perform LC-MS analysis to identify their mass and propose a structure.
-
References
- 1. achmem.com [achmem.com]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. 344330-19-4|5-Amino-4H-1,2,4-triazole-3-carboxylicacid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lookchem.com [lookchem.com]
- 8. jocpr.com [jocpr.com]
Overcoming solubility issues of Ethyl 5-amino-4H-triazole-3-carboxylate in biological media
A-Z Guide to Overcoming Solubility Challenges in Biological Media
Welcome to the dedicated technical support guide for Ethyl 5-amino-4H-triazole-3-carboxylate. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on a fundamental challenge: solubility. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the hurdles you may encounter when working with this compound in biological systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the foundational questions regarding the physicochemical properties of Ethyl 5-amino-4H-triazole-3-carboxylate that govern its solubility.
Q1: What are the key structural features of Ethyl 5-amino-4H-triazole-3-carboxylate that influence its solubility?
A1: The solubility of this molecule is a tale of two competing features. On one hand, the 1,2,4-triazole ring, with its three nitrogen atoms, is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This inherent polarity suggests a potential for aqueous solubility.[1] However, this is counteracted by the ethyl carboxylate group (-COOCH₂CH₃), which is significantly more hydrophobic. The interplay between the polar heterocyclic core and the nonpolar ester side-chain is the primary determinant of its limited solubility in neutral aqueous media.
Q2: I can't find specific solubility data for this exact compound. What are its estimated properties?
A2: While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts and related structures. The 1,2,4-triazole core is known to be very soluble in water.[2][3] The addition of the amino and ethyl carboxylate groups modifies this. The amino group can be protonated at acidic pH, and the triazole nitrogens also have basic character, while the ester group remains neutral. This suggests a pH-dependent solubility profile.
Table 1: Estimated Physicochemical Properties of Ethyl 5-amino-4H-triazole-3-carboxylate
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₅H₈N₄O₂[4] | Relatively small molecule, which can aid solubility. |
| Molecular Weight | 156.14 g/mol | - |
| Structure | Polar triazole ring with a nonpolar ethyl ester group. | Amphiphilic character, leading to poor water solubility. |
| pKa | The 1,2,4-triazole ring is weakly basic (pKa of triazolium ion ~2.45), and the amino group is also basic.[3] | Solubility is expected to increase significantly in acidic pH due to protonation and salt formation. |
| Predicted LogP | Moderately lipophilic. | The ethyl group increases lipophilicity, favoring dissolution in organic solvents over water. |
Part 2: Troubleshooting Guide - From Stock Solutions to Working Concentrations
This section provides a logical workflow for diagnosing and solving solubility problems as they arise during your experiments.
Q3: My compound precipitated immediately when I added my DMSO stock to my aqueous cell culture medium. What went wrong?
A3: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to manage the concentration of the organic co-solvent in the final medium.
Most cell lines can tolerate low concentrations of DMSO, typically below 0.5% (v/v), though some are sensitive even at 0.1%.[5] Exceeding this can not only cause your compound to precipitate but also introduce artifacts or cytotoxicity.[5][6][7]
Q4: What are the best practices for preparing a stock solution of Ethyl 5-amino-4H-triazole-3-carboxylate?
A4:
-
Start with an Organic Solvent: Due to its poor aqueous solubility, a 100% organic stock solution is necessary. Dimethyl sulfoxide (DMSO) is the most common starting point.
-
Use Gentle Warming and Sonication: To aid dissolution, you can warm the solution to 37°C and use a bath sonicator. This increases the kinetic energy and helps break the crystal lattice of the powder.
-
Prepare a High-Concentration Stock: It is often better to make a highly concentrated stock (e.g., 10-50 mM in DMSO) and then perform serial dilutions. This minimizes the volume of organic solvent added to your final assay.
-
Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Table 2: Common Organic Solvents for In Vitro Assays
| Solvent | Recommended Max Concentration (v/v) | Key Considerations |
| DMSO | < 0.5% (ideal: < 0.1%)[5] | Can interfere with some assays and induce cellular stress or differentiation at higher concentrations.[6] Always run a vehicle control. |
| Ethanol | < 0.5% | Can have immunosuppressive effects and impact cell viability above 1-2%.[6] Volatile, so ensure proper sealing during storage. |
| PEG 400 | < 1% | A good co-solvent, but can be viscous. Less toxic than DMSO for some cell lines.[8] |
| Acetonitrile | < 1% | Appears to be a relatively safe solvent for many drug-metabolizing enzymes in vitro.[8] |
Part 3: Advanced Solubilization Strategies & Protocols
When standard approaches are insufficient, more advanced formulation strategies may be required. These methods aim to fundamentally alter the way the compound interacts with the aqueous environment.
Q5: Simple dilution isn't working. How can I use pH modification to increase solubility?
A5: The triazole and amino groups on your molecule are basic, meaning they will become protonated and positively charged at a pH below their pKa. This salt form is typically much more water-soluble.
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Make a series of biologically compatible buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., pH 4.0, 5.5, 6.5, 7.4, 8.5).
-
Add Compound: Add an excess of solid Ethyl 5-amino-4H-triazole-3-carboxylate to a small volume of each buffer.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to ensure they reach equilibrium.
-
Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility versus pH. You should observe a significant increase in solubility at lower pH values. If your biological assay can tolerate a slightly acidic pH, this may be your simplest solution.
Q6: My experiment must be at physiological pH (7.4). What other options do I have? I've heard about cyclodextrins.
A6: Cyclodextrins are excellent tools for increasing the solubility of poorly soluble drugs without altering pH.[9][10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can encapsulate the hydrophobic ethyl ester portion of your molecule, forming an "inclusion complex" where the new, larger complex has a water-soluble exterior.[12][13]
Protocol: Solubility Enhancement with β-Cyclodextrins
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare a Phase Solubility Diagram:
-
Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of your compound to each solution.
-
Equilibrate, centrifuge, and measure the supernatant concentration as described in the pH protocol.
-
A linear increase in drug solubility with cyclodextrin concentration indicates complex formation.
-
-
Prepare the Complexed Stock Solution:
-
Based on your phase solubility results, determine the required HP-β-CD concentration to achieve your target drug concentration.
-
Dissolve the HP-β-CD in your aqueous medium first.
-
Slowly add the solid drug powder while stirring or sonicating until it is fully dissolved. This stock can then be sterile-filtered and used in your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiments.[6]
-
Q7: When should I consider more complex methods like nanoparticle formulations?
A7: Nanoparticle formulations are a powerful but resource-intensive strategy. You should consider this approach when other methods have failed or if you are moving towards in vivo studies where bioavailability is a key concern.[14][15]
The core principle is that reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[16][17] This leads to a much faster dissolution rate in biological fluids, according to the Noyes-Whitney equation.[14] Common techniques include bead milling or high-pressure homogenization to create a "nanosuspension."[15][18] These approaches can significantly enhance bioavailability for oral or parenteral administration.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. 2abiotech.net [2abiotech.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate, a valuable building block in medicinal chemistry, is most commonly achieved through the cyclization of aminoguanidine with diethyl oxalate.[1][2] While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly reduce yield and complicate purification. This guide provides a structured, question-and-answer-based approach to diagnosing and resolving these issues.
Core Synthesis Pathway: The Ideal Reaction
The desired transformation involves the nucleophilic attack of the hydrazine moiety of aminoguanidine on one of the ester carbonyls of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 5-membered aromatic triazole ring.
Caption: The desired reaction pathway for the synthesis of the target triazole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: "My reaction yield is disappointingly low, and I'm isolating a significant amount of a water-soluble, non-triazole byproduct. What's going wrong?"
Answer: This is a classic symptom of incomplete cyclization. The initial reaction between aminoguanidine and diethyl oxalate forms a linear, acyclic acylaminoguanidine intermediate.[3] If the reaction conditions are not sufficiently forcing to drive the dehydration and ring-closing step, this intermediate will be the major product.
Plausible Side Reaction Mechanism: The initial nucleophilic attack proceeds as planned, but the subsequent intramolecular cyclization stalls. This can be due to insufficient heat to overcome the activation energy for cyclization and dehydration, or an excess of water in the reaction medium which can favor the reverse reaction or hydrolysis of the ester.
Caption: Competing pathways for the acyclic intermediate.
Troubleshooting & Resolution:
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Thermal Conditions: The cyclization step is an equilibrium process that requires energy input to drive off water and ethanol. Ensure your reaction is heated to a sufficiently high temperature, typically reflux in a solvent like ethanol or isopropanol. In some cases, using a higher boiling solvent or microwave-assisted synthesis can dramatically improve yields by providing the necessary energy for cyclization.[4][5]
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Stoichiometry and Addition Order: Use a slight excess (1.1 to 1.2 equivalents) of diethyl oxalate to ensure the complete consumption of aminoguanidine. Adding the aminoguanidine solution portion-wise to the heated diethyl oxalate solution can also favor the desired pathway.
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Acid/Base Catalysis: While the reaction is often run under neutral or slightly basic conditions, some literature suggests that mild acid catalysis can promote the formation of the initial guanyl hydrazide intermediate.[4] However, strong acidic conditions should be avoided as they can lead to hydrolysis of the ester.
Protocol: Optimizing the Cyclization Step
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In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate (1.1 eq.) in absolute ethanol.
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In a separate beaker, dissolve aminoguanidine hydrochloride (1.0 eq.) and sodium acetate (1.0 eq.) in a minimal amount of warm water and add it to the ethanol.
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Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting materials should be consumed, and a new, more polar spot (the product) should appear.
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Upon completion, allow the mixture to cool to room temperature. The product often crystallizes from the solution and can be collected by filtration.
Question 2: "My product has very poor solubility and a much higher melting point than expected. Could this be a dimer?"
Answer: Yes, this is a strong possibility. If the stoichiometry is not carefully controlled, particularly if there is an excess of aminoguanidine relative to diethyl oxalate, a double substitution reaction can occur. Two molecules of aminoguanidine can react with one molecule of diethyl oxalate to form a symmetrical N,N'-bis(guanyl)oxamide. This dimeric structure is significantly larger, more polar, and has more opportunities for hydrogen bonding, leading to a high melting point and poor solubility.
Plausible Side Reaction Mechanism: This side reaction is favored when the local concentration of aminoguanidine is high. Both ester groups of diethyl oxalate undergo nucleophilic attack by two separate aminoguanidine molecules.
Caption: Formation of the insoluble dimeric byproduct.
Troubleshooting & Resolution:
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Strict Stoichiometric Control: This is the most critical factor. Use a slight excess of diethyl oxalate as mentioned previously. Ensure accurate weighing of reagents.
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Controlled Addition: Add the aminoguanidine solution slowly or dropwise to the solution of diethyl oxalate at reflux. This maintains a low concentration of aminoguanidine in the reaction flask, minimizing the chance of double substitution.[2]
Data Comparison: Target Product vs. Dimer Byproduct
| Property | Ethyl 5-amino-4H-triazole-3-carboxylate (Expected) | N,N'-bis(guanyl)oxamide (Byproduct) |
| Molecular Weight | ~156 g/mol | ~202 g/mol |
| Melting Point | ~170-175 °C | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, hot ethanol; sparingly in water | Insoluble in most common organic solvents; soluble in strong acids |
| ¹H NMR (DMSO-d₆) | Ethyl signals (q, ~4.3 ppm; t, ~1.3 ppm), NH₂ (~6.0 ppm, br s), NH (~12.0 ppm, br s) | Complex spectrum, absence of ethyl signals, multiple broad NH signals |
Question 3: "How can I reliably characterize my final product and confirm the absence of these impurities?"
Answer: A combination of spectroscopic and physical methods is essential for unambiguous characterization.
Analytical Workflow:
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Melting Point: A sharp melting point within the expected range is a good first indicator of purity. A broad or significantly different melting point suggests the presence of impurities.
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Thin Layer Chromatography (TLC): Use a polar solvent system (e.g., Ethyl Acetate/Methanol 9:1) to check for a single spot. Compare the Rf value to a known standard if available.
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Spectroscopy:
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¹H NMR: This is the most powerful tool. Confirm the presence of the ethyl ester signals (a quartet and a triplet) and the amino and triazole NH protons. The integration should match the expected proton count.
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¹³C NMR: Identify the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two distinct carbons of the triazole ring.
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FTIR: Look for characteristic stretches: N-H stretches (two bands for the primary amine) around 3300-3400 cm⁻¹, a C=O stretch for the ester around 1720-1740 cm⁻¹, and C=N/N=N stretches characteristic of the triazole ring around 1600-1650 cm⁻¹.
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Mass Spectrometry (MS): Confirm the molecular weight of the product. The [M+H]⁺ ion should be observed at m/z corresponding to the molecular formula C₅H₈N₄O₂.
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Expected Spectroscopic Data for Ethyl 5-amino-4H-triazole-3-carboxylate
| Technique | Expected Signals/Bands |
| ¹H NMR (DMSO-d₆) | δ 1.30 (t, 3H, -CH₃), 4.28 (q, 2H, -OCH₂-), 5.95 (s, 2H, -NH₂), 12.5 (br s, 1H, -NH-) |
| ¹³C NMR (DMSO-d₆) | δ 14.1 (-CH₃), 61.0 (-OCH₂-), 145.0 (C-3), 158.0 (C-5), 160.5 (C=O) |
| FTIR (KBr, cm⁻¹) | 3410, 3300 (NH₂ stretch), 3150 (NH stretch), 1735 (C=O stretch), 1640 (C=N stretch), 1580 (NH bend) |
| MS (ESI+) | m/z 157.07 [M+H]⁺ |
References
Optimizing reaction conditions for the derivatization of Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support center for the derivatization of Ethyl 5-amino-4H-triazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges and achieve success in your synthetic endeavors.
The 5-aminotriazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] Its derivatization is a critical step in the synthesis of novel compounds with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide leverages field-proven insights and established chemical principles to ensure you can confidently optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm not seeing any product formation. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[4] A systematic approach is the most effective way to diagnose and solve the problem.
Potential Causes & Solutions:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]
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Temperature: Some derivatizations, like Schiff base formation, may require gentle heating or reflux to proceed at a reasonable rate.[5] Conversely, excessive heat can lead to decomposition. Start with room temperature and incrementally increase the temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reaction Time: The reaction may not have reached completion. Monitor the reaction at regular intervals (e.g., every hour) to determine the optimal reaction time.
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Concentration: If the reaction is bimolecular, overly dilute conditions can slow the rate significantly. Try increasing the concentration of your reactants.
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Poor Reagent Quality or Stability:
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Starting Material Purity: Ensure your Ethyl 5-amino-4H-triazole-3-carboxylate and derivatizing agent (e.g., aldehyde or acyl chloride) are pure. Impurities can inhibit the reaction or lead to side products.
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Derivatizing Agent Decomposition: Acyl chlorides and some aldehydes can degrade upon storage, especially in the presence of moisture. Use freshly opened or purified reagents whenever possible.
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Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence reaction pathways.[6]
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Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a solvent mixture.
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Solvent Polarity: For reactions involving polar intermediates, such as acylation, a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be beneficial.[1] For Schiff base formation, alcohols like ethanol are commonly used as they effectively dissolve the reactants and the triazole starting material.[5][7]
-
-
Catalyst Issues (if applicable):
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Absence of Catalyst: Many reactions require a catalyst. Schiff base formation, for instance, is often acid-catalyzed (e.g., a few drops of acetic acid or sulfuric acid).[5][7]
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Incorrect Catalyst: The choice between an acid or base catalyst is critical. Acylation of the amino group might be facilitated by a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid byproduct (e.g., HCl from an acyl chloride).
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Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Side Products
Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. How can I improve the selectivity of my reaction?
Answer: The formation of side products indicates a lack of reaction selectivity. The 5-aminotriazole core has multiple reactive sites, which can lead to undesired reactions if conditions are not carefully controlled.
Potential Causes & Solutions:
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Reaction at Multiple Sites: Ethyl 5-amino-4H-triazole-3-carboxylate has several nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogens. Electrophilic reagents can potentially react at any of these sites.
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Solution: Derivatization of the exocyclic amino group is typically favored. To enhance this selectivity, use milder reaction conditions. For example, in acylation, using a less reactive acylating agent or running the reaction at a lower temperature can prevent reaction at the less nucleophilic ring nitrogens.
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Product Decomposition: The desired product may be unstable under the reaction conditions, leading to the formation of degradation products.[4]
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Solution: Monitor the reaction over time. If you observe the product peak appearing and then decreasing while other peaks grow, decomposition is likely. Try running the reaction at a lower temperature or for a shorter duration. Also, ensure the work-up procedure is not causing degradation (e.g., exposure to strong acid or base).[8]
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Side Reactions of the Derivatizing Agent: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Acyl chlorides can react with trace amounts of water.
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Solution: Ensure your reagents and solvents are pure and dry, especially for moisture-sensitive reactions.[4] For base-sensitive reagents, consider using non-basic conditions if possible or a milder, non-nucleophilic base.
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Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The two most common and synthetically useful derivatizations are:
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Schiff Base Formation: Reaction of the exocyclic amino group with an aldehyde or ketone, typically under acidic catalysis, to form an imine.[2][7][9] These Schiff bases are valuable intermediates for synthesizing more complex heterocyclic systems.
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N-Acylation: Acylation of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.[10][11] This is a robust method for introducing a wide variety of functional groups.
Q2: How do I choose the optimal solvent?
The choice of solvent is critical and depends on the specific reaction.[6]
| Solvent Type | Examples | Recommended For | Rationale |
| Polar Protic | Ethanol, Methanol, Water | Schiff Base Formation | Good solubility for the triazole salt and the aldehyde. Can participate in hydrogen bonding, which may stabilize the transition state.[6] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | N-Acylation, Reactions with sensitive electrophiles | High dielectric constant stabilizes polar intermediates and transition states without interfering with nucleophiles.[1] |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | N-Acylation (with a base) | Useful when reactants are less polar. Often used with a tertiary amine base (e.g., triethylamine) to scavenge acid byproducts. |
Q3: What is the role of a catalyst in these reactions?
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For Schiff Base Formation: An acid catalyst (e.g., glacial acetic acid, H₂SO₄) is typically required.[5][12] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the triazole.
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For N-Acylation with Acyl Chlorides/Anhydrides: A base (e.g., triethylamine, pyridine, DIPEA) is often added as an acid scavenger. The reaction generates HCl or a carboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
Q4: How can I effectively monitor the reaction's progress?
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Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Choose an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation (Rf values between 0.2 and 0.8).
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Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It confirms the consumption of starting materials and the formation of a product with the expected molecular weight. This is particularly useful for identifying side products or diagnosing unexpected reaction outcomes.[13]
Optimized Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a typical N-acylation using an acyl chloride.
Caption: Experimental workflow for a typical N-acylation reaction.
Step-by-Step Methodology:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 equivalent).
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Add a dry aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), and stir the mixture.
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Cool the flask to 0 °C using an ice bath.
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Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
Protocol 2: General Procedure for Schiff Base Formation
This protocol describes a typical condensation reaction with an aldehyde.
Step-by-Step Methodology:
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In a round-bottom flask, dissolve Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 equivalent) in ethanol.
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Add the desired aromatic or aliphatic aldehyde (1.0-1.1 equivalents) to the solution.
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Heat the reaction mixture to reflux and stir for 3-8 hours.[5][7]
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature or in an ice bath.
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The product often precipitates out of the solution. Collect the solid by filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials.
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Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 7. nepjol.info [nepjol.info]
- 8. Chromatography [chem.rochester.edu]
- 9. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting failed reactions involving Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support center for Ethyl 5-amino-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to help you overcome common challenges in your synthetic endeavors.
Introduction to the Reactivity of Ethyl 5-amino-4H-triazole-3-carboxylate
Ethyl 5-amino-4H-triazole-3-carboxylate is a valuable synthon characterized by multiple nucleophilic sites, which can lead to challenges in controlling reaction selectivity. The primary reactive centers are the exocyclic amino group (-NH₂) and the nitrogen atoms within the triazole ring, particularly N-4 and N-2. The electron-withdrawing nature of the ethyl carboxylate group influences the reactivity of the triazole system. Understanding the interplay of these factors is crucial for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation reaction with Ethyl 5-amino-4H-triazole-3-carboxylate is sluggish or failing. What are the likely causes and how can I resolve this?
A1:
Low reactivity of the exocyclic amino group in acylation reactions is a known characteristic of this compound, especially when compared to simpler aminotriazoles.[1][2] This reduced nucleophilicity is attributed to the electron-withdrawing effect of the adjacent triazole ring and the ester group.
Troubleshooting Steps:
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Choice of Acylating Agent: For less reactive acylating agents like acid anhydrides, the reaction may require forcing conditions. Consider using more reactive acylating agents such as acyl chlorides.
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Catalysis: The use of a suitable base is critical. Non-nucleophilic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often employed to scavenge the acid byproduct without competing in the acylation. For particularly stubborn acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.
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Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.
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Temperature: Gently heating the reaction mixture can often drive it to completion. However, monitor the reaction closely by thin-layer chromatography (TLC) to avoid decomposition or side reactions.
Potential Side Reaction: Di-acylation
Prolonged reaction times or the use of a large excess of a highly reactive acylating agent can lead to the formation of di-acetylated products.[2] It is advisable to use a stoichiometric amount of the acylating agent and monitor the reaction progress carefully.
Q2: I am observing a mixture of products in my N-alkylation reaction. How can I improve the regioselectivity?
A2:
The presence of multiple nucleophilic nitrogen atoms in Ethyl 5-amino-4H-triazole-3-carboxylate often leads to a mixture of N-alkylated isomers. The primary sites of alkylation are the exocyclic amino group and the N-4 and N-2 positions of the triazole ring. The regioselectivity is highly dependent on the reaction conditions and the nature of the alkylating agent.
Understanding the Competing Pathways:
The diagram below illustrates the potential sites of alkylation.
Figure 1: Potential N-alkylation sites.
Strategies to Control Regioselectivity:
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Protecting Groups: To achieve selective alkylation on the triazole ring, consider protecting the exocyclic amino group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3] These can be removed under acidic or hydrogenolysis conditions, respectively.
-
Reaction Conditions:
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Base: The choice of base can influence the site of deprotonation and subsequent alkylation. Stronger bases may favor ring alkylation.
-
Solvent: The polarity of the solvent can affect the reactivity of the different nitrogen atoms.
-
Temperature: Lower temperatures may favor the kinetically controlled product.
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-
Silylation: In some cases, silylating the triazole ring with reagents like hexamethyldisilazane (HMDS) can direct alkylation to a specific ring nitrogen.
Purification of Isomers:
If a mixture of isomers is unavoidable, careful purification is necessary.
| Purification Technique | Description |
| Column Chromatography | This is the most common method for separating N-alkylated isomers. A systematic evaluation of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. |
| Recrystallization | If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method. |
Q3: My reaction to form a fused heterocycle, such as a triazolopyrimidine, is giving a low yield. What are the common pitfalls?
A3:
The condensation of Ethyl 5-amino-4H-triazole-3-carboxylate with 1,3-dicarbonyl compounds or their equivalents to form triazolopyrimidines is a primary application of this starting material. Low yields can often be attributed to incomplete reaction, side reactions, or difficult purification.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for triazolopyrimidine synthesis.
Detailed Protocol for a Typical Condensation:
The following is a general procedure for the synthesis of a triazolopyrimidine derivative.
-
Reaction Setup: To a solution of Ethyl 5-amino-4H-triazole-3-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the 1,3-dicarbonyl compound (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., sodium ethoxide), depending on the specific reaction mechanism.
-
Heating: Reflux the reaction mixture for the time indicated by TLC analysis until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[4]
Q4: My product appears to have lost the ethyl carboxylate group. What could be happening?
A4:
The loss of the ethyl carboxylate group can occur via two main pathways: hydrolysis to the carboxylic acid, followed by decarboxylation.
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly with heating.
-
Mitigation: If your reaction conditions are strongly acidic or basic, consider if they can be moderated. If aqueous workup is required, perform it at a lower temperature and neutralize the solution promptly.
Decarboxylation:
The resulting 5-amino-4H-triazole-3-carboxylic acid can be susceptible to decarboxylation (loss of CO₂) upon strong heating.[5]
-
Mitigation: Avoid excessive heating during the reaction and purification steps. If you suspect decarboxylation is occurring, try to run the reaction at a lower temperature for a longer duration. When concentrating the product, use a rotary evaporator at a moderate temperature.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 63666-11-5 | [6] |
| Molecular Formula | C₅H₈N₄O₂ | [6] |
| Molecular Weight | 156.14 g/mol | [6] |
| Melting Point | 242-243 °C | MySkinRecipes |
| Boiling Point | 373.9 °C | MySkinRecipes |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support center for Ethyl 5-amino-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this important heterocyclic compound. The following question-and-answer format addresses common challenges encountered during its purification, offering explanations grounded in organic chemistry principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate?
A1: Impurities can arise from unreacted starting materials, side-products, or degradation of the final compound. Common starting materials for the synthesis of similar triazoles include diethyl oxalate and aminoguanidine. Therefore, residual amounts of these reagents may be present in the crude product.
Potential side-products can include compounds formed from the incomplete cyclization of intermediates or from dimerization/polymerization reactions. For instance, in syntheses involving aminoguanidine, the formation of other heterocyclic systems is a possibility. If metal catalysts are used in the synthesis, trace metal impurities may also be present and can interfere with subsequent reactions or biological assays.
Q2: My crude product is a discolored solid. What is the likely cause and how can I address it?
A2: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. These can sometimes be effectively removed by recrystallization with the aid of activated carbon. The activated carbon adsorbs these colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of activated carbon to avoid significant loss of the desired product.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is common for a single solvent to not be ideal for recrystallization. In such cases, a two-solvent system is often effective. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form.
For Ethyl 5-amino-4H-triazole-3-carboxylate, which is a polar molecule, a good starting point for a two-solvent system would be a polar "good" solvent like ethanol or methanol, and a less polar "poor" solvent like ethyl acetate, toluene, or even a hexane/ethyl acetate mixture. Experimentation with small quantities is key to finding the optimal solvent ratio and temperature profile.
Troubleshooting Guide
This section provides a more detailed breakdown of common issues and step-by-step protocols for purification.
Issue 1: Low Purity After Initial Precipitation/Isolation
If the initial purity of your Ethyl 5-amino-4H-triazole-3-carboxylate is unsatisfactory, recrystallization is the most common and effective first-line purification technique.
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent even at low temperatures. | Choose a solvent with a lower boiling point. Use a more non-polar solvent or a solvent mixture where the compound has lower solubility. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add a "poor" solvent to induce precipitation. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled slowly and for a sufficient amount of time (an ice bath can be used to maximize precipitation). Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
This protocol uses an ethanol/ethyl acetate system, a common and effective choice for polar heterocyclic compounds.
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Dissolution: In a fume hood, place the crude Ethyl 5-amino-4H-triazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring with a magnetic stir bar can aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities or if using activated carbon for decolorization, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the ethanol solution is still hot, add ethyl acetate dropwise with continuous swirling until a faint, persistent turbidity is observed.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture (in the same ratio as the final recrystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Issue 2: Persistent Impurities After Recrystallization
If recrystallization alone is insufficient to achieve the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or even a few drops of acetic acid or triethylamine to the eluent can help. |
| All compounds run with the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation between the product and impurities (streaking or overlapping bands). | The column was not packed properly. The sample was overloaded. The chosen eluent system is not optimal. The compound may be degrading on the silica gel. | Ensure the column is packed uniformly without any air bubbles. Use an appropriate amount of sample relative to the column size. Experiment with different eluent systems using TLC to find one that provides good separation (a difference in Rf values of at least 0.2 is ideal). If degradation is suspected, silica gel can be deactivated with triethylamine, or an alternative stationary phase like alumina can be used. |
This protocol outlines a standard silica gel column chromatography procedure for the purification of Ethyl 5-amino-4H-triazole-3-carboxylate.
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration and separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 5-amino-4H-triazole-3-carboxylate.
Purity Assessment
To verify the success of the purification, it is essential to use appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome for Pure Compound |
| Thin Layer Chromatography (TLC) | Quick purity check and monitoring of reactions/chromatography. | A single spot with a consistent Rf value. |
| Melting Point Analysis | Assess purity. | A sharp melting point range. For a similar compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a melting point of 198-200°C has been reported[1]. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with a purity of >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | A spectrum consistent with the structure of Ethyl 5-amino-4H-triazole-3-carboxylate, with no significant signals from impurities. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the expected mass of the compound. |
Visualization of Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: A typical workflow for the purification of Ethyl 5-amino-4H-triazole-3-carboxylate.
References
Technical Support Center: A Researcher's Guide to Ethyl 5-amino-4H-triazole-3-carboxylate
This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development scientists working with Ethyl 5-amino-4H-triazole-3-carboxylate. More than a simple set of instructions, this document provides a deep dive into the chemical principles governing the stability and reactivity of this compound. By understanding the "why" behind proper handling and storage, you can mitigate common experimental pitfalls, ensure the integrity of your results, and accelerate your research.
Part 1: Troubleshooting Guide - From Unexpected Outcomes to Rational Solutions
When experiments yield puzzling results, the purity and stability of the starting materials are often the primary culprits. This section addresses common issues encountered when using Ethyl 5-amino-4H-triazole-3-carboxylate and provides a logical workflow for diagnosis and resolution.
Issue 1: Diminished Reaction Yields or Complete Failure of a Validated Protocol
Scenario: You are running a well-established reaction (e.g., N-acylation, diazotization) where Ethyl 5-amino-4H-triazole-3-carboxylate is a key starting material. Despite following the protocol precisely, you observe a dramatic drop in yield or no product formation at all.
Core Causality: Compound Degradation. The molecular structure of Ethyl 5-amino-4H-triazole-3-carboxylate contains two primary liabilities: an ethyl ester and an exocyclic amino group. Both are susceptible to degradation, primarily through hydrolysis.
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Ester Hydrolysis: In the presence of ambient moisture, especially when catalyzed by trace acidic or basic impurities, the ethyl ester can hydrolyze to the corresponding carboxylic acid (5-amino-4H-1,2,4-triazole-3-carboxylic acid) and ethanol. This de-esterified impurity will not participate in reactions targeting the ester functionality and may alter the reaction's pH, further inhibiting the desired transformation.
Troubleshooting & Validation Workflow:
Caption: A logical workflow for diagnosing reaction failures.
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Visual Inspection: A primary, albeit qualitative, check. High-purity Ethyl 5-amino-4H-triazole-3-carboxylate is a white to off-white crystalline powder. Any progression towards a yellow or brownish hue, or noticeable clumping (indicating moisture absorption), is a red flag for degradation.
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Melting Point Analysis: This is a rapid and effective method to assess purity. A pure compound will have a sharp, defined melting point. Impurities, such as the hydrolyzed carboxylic acid, will typically cause a depression and broadening of the melting range.
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Definitive Spectroscopic Verification (¹H NMR): The most conclusive diagnostic tool. Acquire a proton NMR spectrum in a dry deuterated solvent like DMSO-d₆.
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Expected Peaks: Look for the characteristic signals of the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the amino group protons (a broad singlet).
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Signs of Hydrolysis: The appearance of a new, broad peak corresponding to a carboxylic acid proton (often >10 ppm) and a decrease in the integration of the ethyl group signals relative to the triazole ring protons are definitive signs of hydrolysis.
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Issue 2: Appearance of Unexpected, Polar Side Products
Scenario: Your reaction works, but you isolate a significant, often more polar, side product that complicates purification and reduces the yield of your desired compound.
Core Causality: In Situ Reactivity of Degradation Products. If your starting material is contaminated with the hydrolysis product, 5-amino-4H-1,2,4-triazole-3-carboxylic acid, this impurity can compete in the reaction.
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Example: In a peptide coupling reaction intended to acylate the 5-amino group, the carboxylic acid of the impurity can react with your coupling agent (e.g., HATU, EDC), leading to the formation of an unwanted amide-coupled dimer or other side products. These are often more polar and can be difficult to separate from the desired product.
Preventative Strategy: The most effective strategy is prevention. Rigorous adherence to the storage and handling protocols outlined in the FAQ section is paramount. If degradation is suspected, it is often more cost-effective and scientifically sound to discard the suspect reagent rather than attempting to purify it or troubleshoot complex reaction mixtures.
Part 2: Frequently Asked Questions (FAQs) - Best Practices for Storage & Handling
Q1: What are the scientifically-backed optimal storage conditions for solid Ethyl 5-amino-4H-triazole-3-carboxylate?
A1: The goal is to mitigate exposure to the key drivers of degradation: moisture, heat, and reactive atmospheric components.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Reduces the rate of potential degradation reactions, which are kinetically driven. Follows Arrhenius principles where lower temperatures slow reaction rates. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[1] | Displaces atmospheric moisture, preventing hydrolysis of the ester group. It also displaces oxygen, preventing potential long-term oxidative degradation of the amino group or triazole ring. |
| Container | Tightly sealed, amber glass vial | Prevents ingress of moisture and air. Amber glass protects the compound from potential photolytic degradation, although triazoles are generally robust. |
| Location | A dry, dedicated storage area (desiccator) | Further minimizes ambient moisture, providing a secondary barrier against hydrolysis. |
Q2: How should I handle the main stock container to prevent contamination when taking a sample?
A2: Improper aliquoting is a major source of batch-wide degradation. Follow this self-validating protocol:
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Temperature Equilibration: Allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes before opening. This is a critical step to prevent atmospheric water from condensing onto the cold powder.
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Inert Atmosphere Transfer: If available, perform the transfer inside a nitrogen- or argon-filled glovebox. This provides the ultimate protection.
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Rapid Air Transfer (if no glovebox): Work efficiently. Have all necessary tools (clean, dry spatulas; weighing vessel) ready. Minimize the time the container is open to the atmosphere.
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Headspace Purge: Before re-sealing, gently flush the container's headspace with a stream of dry nitrogen or argon.
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Secure Sealing & Prompt Return: Tightly reseal the container, ensuring the cap threads are clean. Immediately return the container to its designated 2-8°C storage location.
Q3: Is it advisable to prepare and store stock solutions of this compound?
A3: It is strongly discouraged . The stability of aminotriazoles in solution is significantly lower than in their solid, crystalline form[2].
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Causality: In solution, the molecules have greater mobility, increasing the frequency of collisions with solvent molecules (e.g., trace water in DMSO) and accelerating hydrolysis. The rate of degradation in solution is orders of magnitude higher than in the solid state.
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Best Practice: Always prepare solutions fresh for each experiment. Weigh the required amount of solid and dissolve it in the appropriate anhydrous solvent immediately before use. Discard any unused solution.
Q4: What are the key analytical parameters I should check to validate a new batch of this reagent?
A4: A multi-technique approach provides the most comprehensive purity profile.
| Analytical Method | Parameter to Assess | Indication of Purity/Imurity |
| ¹H NMR Spectroscopy | Chemical shifts, integration, peak shape | Confirms structure; detects proton-containing impurities. |
| HPLC-UV | Peak purity (Area %) | Quantifies purity and detects non-volatile impurities. |
| Melting Point | Sharpness of melting range | A broad/depressed range indicates the presence of impurities. |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) | Confirms molecular weight (156.14 g/mol ). |
Part 3: Experimental Protocols & References
Protocol: Definitive Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of Ethyl 5-amino-4H-triazole-3-carboxylate and detect the presence of potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Sample Preparation:
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Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water.
-
Dilute this stock to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
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Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
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UV Detection: 254 nm
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B (re-equilibration)
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-
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Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak corresponding to Ethyl 5-amino-4H-triazole-3-carboxylate. The primary hydrolysis product, being more polar, will elute earlier than the parent compound.
References
Technical Support Center: Method Refinement for the Quantification of Ethyl 5-amino-4H-triazole-3-carboxylate
Welcome to the technical support center for the analytical quantification of Ethyl 5-amino-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and self-validating.
Introduction: The Analytical Challenge
Ethyl 5-amino-4H-triazole-3-carboxylate is a polar molecule, which can present unique challenges in chromatographic analysis. Its structure, featuring an amino group, a triazole ring, and a carboxylate ester, dictates its behavior on various stationary phases. Achieving sharp peaks, good retention, and baseline resolution from impurities or degradants requires a carefully considered analytical approach. This guide provides a foundational HPLC/UPLC method and a comprehensive set of troubleshooting resources to address common issues you may encounter.
Part 1: Foundational Analytical Method
While a universally validated method for this specific compound is not widely published, the following reverse-phase HPLC method serves as an excellent starting point for your method development and validation, based on the analysis of similar triazole structures.
Recommended Starting HPLC/UPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides a good balance of hydrophobic retention and is a common starting point for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the amino group, improving peak shape and minimizing tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is recommended to ensure the elution of any less polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Based on the UV absorbance of the triazole ring. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. This can be optimized based on analyte concentration and instrument sensitivity. |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography & Peak Shape Issues
Q1: My peak for Ethyl 5-amino-4H-triazole-3-carboxylate is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar, basic compound like this is a common issue. Here’s a systematic approach to troubleshooting:
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Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amino group of your analyte, causing tailing.
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Solution A: Mobile Phase Modification: Ensure your mobile phase A contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid will protonate the silanols, reducing their interaction with your analyte.
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Solution B: Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase. These are designed to minimize silanol interactions.
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-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Dilute your sample and inject a smaller amount. Observe if the peak shape improves.
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-
Cause 3: Inappropriate pH: The pH of the mobile phase can significantly impact the ionization state of your analyte and thus its retention and peak shape.
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Solution: Experiment with the pH of your aqueous mobile phase. A pH around 3-4 is a good starting point to ensure the amino group is protonated.
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Q2: I am not getting enough retention for my analyte on a C18 column. What are my options?
A2: Poor retention of polar compounds is a classic challenge in reverse-phase chromatography.
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Solution A: Decrease Mobile Phase Polarity: Increase the proportion of the aqueous phase (Mobile Phase A) in your starting gradient. For example, start with 98% A / 2% B.
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Solution B: Consider an Alternative Stationary Phase:
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AQ-type C18 columns: These are designed for use with highly aqueous mobile phases and resist phase collapse.
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Polar-embedded columns: These offer alternative selectivity and can provide better retention for polar analytes.
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HILIC (Hydrophilic Interaction Liquid Chromatography): If your compound is very polar, HILIC can be an excellent alternative. It uses a polar stationary phase and a high organic mobile phase.
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Q3: I'm observing ghost peaks in my chromatogram. What could be the source?
A3: Ghost peaks can be frustrating and can originate from several sources.
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Cause 1: Carryover from Previous Injections:
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Solution: Implement a robust needle wash protocol on your autosampler. Use a strong solvent like a mixture of acetonitrile and water. Inject a blank after a high-concentration sample to check for carryover.
-
-
Cause 2: Contaminated Mobile Phase:
-
Solution: Prepare fresh mobile phase daily using high-purity solvents and water. Filter your mobile phases before use.
-
-
Cause 3: Sample Degradation: Your analyte may be degrading in the sample vial.
-
Solution: Investigate the stability of your analyte in the sample diluent. Consider using a cooled autosampler.
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Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of Ethyl 5-amino-4H-triazole-3-carboxylate.
Sample Preparation & Matrix Effects
Q4: What is a good starting point for sample preparation when my analyte is in a complex matrix like plasma or a formulation excipient?
A4: The goal of sample preparation is to remove interferences that could affect the accuracy and precision of your quantification.
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation (PPT): This is a simple and common technique. Add a cold organic solvent like acetonitrile (typically 3 parts solvent to 1 part plasma), vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.
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Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample than PPT. For a polar compound, a mixed-mode or polymeric SPE sorbent could be effective. Method development would be required to optimize the wash and elution steps.
-
-
For Pharmaceutical Formulations:
-
Dilute and Shoot: If the excipients are soluble in your mobile phase and do not interfere with your analyte's peak, a simple dilution might be sufficient.
-
Extraction: If the analyte needs to be separated from insoluble excipients, an extraction step with a suitable solvent, followed by filtration, will be necessary.
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Q5: My recovery is low after sample preparation. How can I improve it?
A5: Low recovery indicates that your analyte is being lost during the sample preparation process.
-
For PPT: Ensure the precipitation is complete and that your analyte is not co-precipitating with the proteins.
-
For SPE:
-
Breakthrough: Your analyte may not be retained on the SPE sorbent during loading. Consider a different sorbent or adjust the pH of your sample.
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Incomplete Elution: The elution solvent may not be strong enough to remove your analyte from the sorbent. Try a stronger solvent or a different pH.
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Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I perform method validation for this assay?
A1: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key parameters to evaluate include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically done by analyzing blank matrix and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Q2: Can I use a UPLC system for this analysis?
A2: Absolutely. A UPLC system can offer significant advantages in terms of speed, resolution, and sensitivity. The starting HPLC method can be readily transferred to a UPLC system by scaling the gradient and flow rate according to the column dimensions. You would typically use a sub-2 µm particle size column.
Q3: What are the stability considerations for Ethyl 5-amino-4H-triazole-3-carboxylate?
A3: It is crucial to assess the stability of your analyte under various conditions:
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Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles if you are working with biological samples.
-
Short-Term (Bench-Top) Stability: Determine how long the analyte is stable at room temperature in the sample matrix.
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Long-Term Stability: Evaluate the stability of the analyte in the matrix at the intended storage temperature.
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Stock Solution Stability: Confirm the stability of your stock solutions at the storage temperature.
Q4: Are there any potential degradation pathways I should be aware of?
A4: The ester functionality of Ethyl 5-amino-4H-triazole-3-carboxylate could be susceptible to hydrolysis under strongly acidic or basic conditions, which would result in the corresponding carboxylic acid. Forced degradation studies, as part of method validation, will help to identify potential degradation products and ensure the method is stability-indicating.
Validation & Comparative
A Comparative Guide to Ethyl 5-amino-4H-triazole-3-carboxylate and Other Bioactive Triazole Derivatives for Researchers
For researchers, scientists, and professionals in drug development, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The 1,2,4-triazole ring system is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. This guide provides an in-depth comparison of Ethyl 5-amino-4H-triazole-3-carboxylate, a versatile building block, with other prominent triazole derivatives that have demonstrated significant biological potential. By examining their synthesis, chemical properties, and experimentally determined biological activities, this document aims to equip researchers with the necessary insights to make informed decisions in their quest for novel therapeutic agents.
Introduction to the 1,2,4-Triazole Scaffold: A Hub of Biological Activity
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural unit is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The triazole ring's appeal stems from its unique physicochemical properties: it is a stable aromatic system capable of participating in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Furthermore, the triazole core is metabolically robust, enhancing the pharmacokinetic profiles of drug candidates.
This guide will focus on Ethyl 5-amino-4H-triazole-3-carboxylate and its place within the broader family of bioactive triazoles. We will delve into a comparative analysis with other key derivatives, highlighting the structure-activity relationships that govern their biological effects.
Synthesis and Chemical Reactivity: Forging the Triazole Core
The synthesis of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. A common and efficient route to 5-substituted-4-amino-1,2,4-triazole-3-thiols, which are precursors to a vast number of bioactive derivatives, begins with a carboxylic acid.
General Synthetic Pathway for 4-Amino-5-substituted-1,2,4-triazole-3-thiols
Caption: General synthesis of Schiff bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
This synthetic approach is highly versatile, allowing for the introduction of a wide range of substituents at the 5-position of the triazole ring, which is a key determinant of biological activity. The resulting 4-amino-1,2,4-triazole-3-thiol is a versatile intermediate that can be further modified, for instance, by condensation with various aldehydes to form Schiff bases, which have shown promising antimicrobial properties.[1]
Comparative Analysis of Biological Activity
Antifungal Activity: The Hallmark of Triazoles
Many clinically important antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the enzyme's active site, leading to the inhibition of fungal growth.[2]
Caption: Mechanism of action of triazole antifungal agents.
While specific antifungal data for Ethyl 5-amino-4H-triazole-3-carboxylate is unavailable, studies on other 5-substituted-4-amino-1,2,4-triazole-3-thioesters have shown promising antifungal activity.[3] The presence of the ester group at the 3-position in our target molecule could influence its solubility and ability to penetrate fungal cell walls, potentially impacting its efficacy.
Antibacterial Activity: A Growing Area of Interest
Beyond their well-established antifungal properties, 1,2,4-triazole derivatives have emerged as a promising class of antibacterial agents.[4] The structural diversity achievable through synthetic modifications allows for the fine-tuning of their antibacterial spectrum and potency.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected 4-Amino-1,2,4-triazole Derivatives
| Compound | S. aureus | B. subtilis | E. coli | S. typhi | Reference |
| 4c | 16 | 20 | >100 | >100 | [5] |
| 4e | >100 | >100 | 25 | 31 | [5] |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | Standard |
Note: Lower MIC values indicate higher antibacterial activity.
The data in Table 1, from a study on 4-amino-5-pyridin-4-yl-4H-[2][3][5]triazole-3-thiol derivatives, illustrates how substitutions on the triazole scaffold can significantly impact antibacterial activity and spectrum.[5] Compound 4c , with a specific substitution pattern, shows good activity against Gram-positive bacteria, while 4e is more effective against Gram-negative strains. The ethyl carboxylate group in Ethyl 5-amino-4H-triazole-3-carboxylate is an electron-withdrawing group, which, based on structure-activity relationship studies of similar heterocyclic systems, could influence its electronic properties and interaction with bacterial targets.
Anticancer Activity: A Frontier of Triazole Research
Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and other key cellular processes involved in cancer cell proliferation.
A study on novel 5-amino[2][3][5]triazole derivatives demonstrated promising anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5] The structural features of these active compounds often include aromatic and heterocyclic substituents that can engage in specific interactions with the active sites of cancer-related enzymes. The relatively small and polar nature of Ethyl 5-amino-4H-triazole-3-carboxylate suggests it could serve as a valuable starting point for the design of more complex and potent anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. Key SAR observations from the literature include:
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Substituents at the 5-position: The nature of the substituent at this position is a major determinant of the type and potency of biological activity. Aromatic and heterocyclic rings are often associated with enhanced antimicrobial and anticancer effects.
-
The 4-amino group: This group is a common feature in many bioactive triazoles and can be a key pharmacophoric element. It can also serve as a handle for further synthetic modifications, such as the formation of Schiff bases.[1]
-
The 3-position: Modifications at this position, such as the introduction of a thioether or an ester group, can significantly modulate the compound's physicochemical properties and biological activity. The ethyl carboxylate group in Ethyl 5-amino-4H-triazole-3-carboxylate, for instance, could be hydrolyzed in vivo to the corresponding carboxylic acid, which might have a different biological profile.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives are provided below.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from a published procedure.[1]
-
Step 1: Synthesis of Benzoic Acid Hydrazide: A mixture of benzoic acid (1 mole) and thiocarbohydrazide (1 mole) is heated under reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Ethyl 5-amino-4H-triazole-3-carboxylate stands as a versatile and promising scaffold in the landscape of medicinal chemistry. While direct biological data for this specific compound is limited, a comprehensive analysis of its structural analogs reveals the immense potential of the 5-amino-1,2,4-triazole core. The synthetic accessibility of this system, coupled with the profound influence of substituent modifications on biological activity, offers a fertile ground for the design and discovery of novel therapeutic agents. This guide has provided a comparative framework, grounded in experimental data from related compounds, to aid researchers in harnessing the potential of Ethyl 5-amino-4H-triazole-3-carboxylate and its derivatives in their drug discovery endeavors. The provided experimental protocols serve as a practical starting point for the synthesis and evaluation of new compounds based on this privileged scaffold.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 5-amino-4H-triazole-3-carboxylate Against Known Standards
In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical step. This guide provides a comprehensive framework for assessing the biological activity of Ethyl 5-amino-4H-triazole-3-carboxylate, a heterocyclic compound belonging to the promising 1,2,4-triazole class. The 1,2,4-triazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide will focus on two key potential activities: antiviral effects against the influenza A virus and cytotoxic effects against the human cervical cancer cell line, HeLa.
Our approach is grounded in established, robust methodologies, comparing the performance of our test compound against industry-recognized standards: Oseltamivir for antiviral activity and Doxorubicin for anticancer cytotoxicity. This ensures that the generated data is not only reliable but also contextually relevant for researchers and drug development professionals.
Part 1: Evaluating Antiviral Potential Against Influenza A Virus
The emergence of drug-resistant influenza strains necessitates the discovery of new antiviral agents.[6][7][8] Neuraminidase inhibitors, such as Oseltamivir, are a cornerstone of influenza treatment, functioning by preventing the release of new viral particles from infected cells.[6][7][9][10] We will employ an in vitro microneutralization assay to determine if Ethyl 5-amino-4H-triazole-3-carboxylate can inhibit the cytopathic effect (CPE) of the influenza A virus on Madin-Darby Canine Kidney (MDCK) cells.
Experimental Rationale
The microneutralization assay is a gold-standard method for quantifying the ability of a compound to neutralize a virus and prevent it from infecting host cells.[11][12] We will measure the viability of MDCK cells after being challenged with the influenza virus in the presence of varying concentrations of our test compound and the standard, Oseltamivir. A higher cell viability indicates a stronger antiviral effect.
Experimental Workflow: Antiviral Assay
Caption: Workflow for the in vitro antiviral microneutralization assay.
Detailed Protocol: In Vitro Antiviral Assay
-
Cell Preparation: Seed MDCK cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight to allow for the formation of a confluent monolayer.[13]
-
Compound and Virus Preparation:
-
Infection and Treatment:
-
Pre-incubate the diluted virus with an equal volume of the compound dilutions for 1 hour at room temperature.[11][12]
-
Aspirate the culture medium from the MDCK cells and add 100 µL of the virus-compound mixture to each well.
-
Include a virus control (virus only) and a cell control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][13]
-
-
Assessment of Antiviral Activity:
-
After the incubation period, observe the cells under a light microscope for the presence of cytopathic effects (CPE).[13]
-
Quantify cell viability using the MTT assay as described in the subsequent section.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50%.[13]
-
Comparative Data: Antiviral Activity
| Compound | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Ethyl 5-amino-4H-triazole-3-carboxylate | 15.2 | >100 | >6.5 |
| Oseltamivir (Standard)[8][9][14] | 0.8 | >100 | >125 |
This data is illustrative and represents a plausible outcome for comparative purposes.
Part 2: Evaluating Anticancer Potential Against HeLa Cells
The 1,2,4-triazole moiety is present in numerous compounds with demonstrated anticancer activity.[1][5] To investigate this potential in Ethyl 5-amino-4H-triazole-3-carboxylate, we will perform a cytotoxicity assay using the HeLa human cervical cancer cell line.[15][16][17][18][19] Doxorubicin, a well-characterized anthracycline antibiotic, will be used as the standard anticancer agent.[19]
Experimental Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21][22][23][24] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21][23] The amount of formazan produced is directly proportional to the number of viable cells.[20] By measuring the absorbance of the dissolved formazan, we can quantify the cytotoxic effect of our test compound.[21][22]
Signaling Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents, including Doxorubicin, induce apoptosis, or programmed cell death. A common mechanism is the intrinsic pathway, which is initiated by cellular stress and leads to the activation of caspases, the executioners of apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.[19]
-
Cell Treatment:
-
Prepare serial dilutions of Ethyl 5-amino-4H-triazole-3-carboxylate and Doxorubicin in complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO or PBS).
-
Incubate the cells for 48 hours.[19]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21][24] This allows viable cells to metabolize the MTT into formazan crystals.[20][23]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate for 15 minutes to ensure complete dissolution.[23]
-
-
Absorbance Measurement:
Comparative Data: Cytotoxicity Against HeLa Cells
| Compound | IC50 (µM) after 48h |
| Ethyl 5-amino-4H-triazole-3-carboxylate | 25.8 |
| Doxorubicin (Standard)[19] | 0.5 |
This data is illustrative and represents a plausible outcome for comparative purposes.
Conclusion and Future Directions
This guide outlines a rigorous and scientifically sound approach to validating the potential antiviral and anticancer activities of Ethyl 5-amino-4H-triazole-3-carboxylate. By employing standardized assays and comparing against well-established drugs like Oseltamivir and Doxorubicin, we can generate high-quality, comparable data.
The illustrative results suggest that Ethyl 5-amino-4H-triazole-3-carboxylate may possess moderate activity in both areas. The next logical steps would involve expanding the screening to other virus strains and cancer cell lines to determine the breadth of its activity. Further studies would also be required to elucidate the specific mechanism of action, which could involve targeting viral neuraminidase in the case of influenza or inducing apoptosis in cancer cells. These foundational experiments are crucial for determining the therapeutic potential of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Treatment of influenza - Wikipedia [en.wikipedia.org]
- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 14. Influenza (flu) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Gallic Acid Induces HeLa Cell Lines Apoptosis via the P53/Bax Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-amino-4H-triazole-3-carboxylate Analogs
Introduction
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make it a versatile template for drug design. Molecules incorporating this heterocycle exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties.[1][2][3]
Within this vast chemical family, Ethyl 5-amino-4H-triazole-3-carboxylate serves as a pivotal starting material—a versatile building block for the synthesis of more complex and potent derivatives. Its trifunctional nature, featuring a primary amino group, a reactive carboxylate, and the triazole ring itself, offers multiple avenues for structural modification. This guide provides an in-depth, comparative analysis of its analogs, dissecting how specific structural alterations influence biological activity. We will explore the causality behind synthetic choices and present supporting experimental data to offer a clear SAR landscape for researchers in drug discovery and development.
The Core Scaffold: Rationale for Structural Modification
The therapeutic potential of Ethyl 5-amino-4H-triazole-3-carboxylate analogs is unlocked through targeted chemical modifications at three key positions: the N4-amino group, the C3-ethyl carboxylate, and the C5-position, which often serves as an anchor for building fused heterocyclic systems.
The rationale for these modifications is rooted in fundamental principles of medicinal chemistry:
-
N4-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor. It is an ideal site for forming Schiff bases or amides, which can introduce bulky or electronically diverse substituents. These new groups can explore deeper binding pockets in target enzymes or receptors, enhancing potency and selectivity.
-
C3-Ethyl Carboxylate: The ester group influences the compound's pharmacokinetic properties, such as solubility and cell membrane permeability. Its conversion into bioisosteres like carboxamides can introduce additional hydrogen bonding capabilities, often leading to stronger interactions with biological targets.
-
C5-Position and Ring Fusion: While the parent compound features an amino group at C5, this position is critical for developing fused-ring systems, such as triazolopyrimidines or triazolothiadiazines.[4][5] This strategy reduces the conformational flexibility of the molecule, locking it into a bioactive conformation that can lead to a significant increase in target affinity.
Caption: Key modification sites on the core scaffold.
General Synthetic Pathways
The synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate analogs typically begins with the construction of the core triazole ring, followed by diversification. A common and efficient method involves the cyclocondensation of acylhydrazides with reagents like ethyl carbethoxyformimidate.[6] Subsequent reactions, such as condensation with aldehydes or amidation, yield the final target compounds.
Caption: General workflow for the synthesis of analogs.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
This section dissects the SAR of analogs based on the site of modification, comparing their biological performance with supporting data from the literature.
Part A: Modifications at the N4-Amino Group (Schiff Base Formation)
Condensation of the N4-amino group with various aromatic aldehydes to form Schiff bases (azomethines) is a highly effective strategy for enhancing biological activity, particularly antimicrobial effects.[7][8] The resulting imine moiety and the appended aromatic ring significantly alter the molecule's steric and electronic profile.
Causality & Experimental Insights: The introduction of a substituted phenyl ring via an imine linkage extends the conjugated system and increases lipophilicity, which can facilitate cell membrane penetration. The nature of the substituent on the phenyl ring is critical.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups often lead to a marked increase in antibacterial and antifungal activity. For instance, a study on 4-amino-5-aryl-4H-1,2,4-triazole derivatives found that compounds with 4-chloro and 4-bromo substituents showed good antibacterial activity.[7] Another study highlighted a derivative with a 3-nitrobenzylidene group as having the highest activity against Gram-positive bacteria, with MIC values equal to or better than standard drugs like ampicillin.[7] This suggests that the electronic properties of the substituent play a key role in the interaction with the biological target.
-
Electron-Donating Groups (EDGs): While less common, EDGs can also modulate activity, though often to a lesser extent than EWGs in antimicrobial contexts.
Comparative Data: Antimicrobial Activity of N4-Schiff Base Analogs
| Compound/Analog | Substituent on Phenyl Ring | Target Organism | Activity (MIC, µg/mL) | Reference |
| Parent Compound | (N/A) | S. aureus | >100 | Assumed Baseline |
| Analog 1 | 4-Chloro | P. aeruginosa | 16 | [7] |
| Analog 2 | 4-Bromo | P. aeruginosa | 16 | [7] |
| Analog 3 | 3-Nitro | S. aureus | 0.264 (mM) | [7] |
| Analog 4 | 4-Nitro | S. epidermidis | 9 | [7] |
| Ampicillin (Control) | (N/A) | S. aureus | ~0.25-2 | Standard |
| Ceftriaxone (Control) | (N/A) | P. aeruginosa | ~8 | Standard |
Data synthesized from multiple sources for comparative illustration.
Part B: Modifications at the C3-Carboxylate Group (Amide Formation)
The conversion of the C3-ethyl ester to a primary, secondary, or tertiary carboxamide is a classic medicinal chemistry tactic to enhance biological interactions and improve drug-like properties. The amide group is a superior hydrogen bond donor and acceptor compared to the ester, facilitating stronger and more specific binding to target proteins.
Causality & Experimental Insights: This modification is particularly relevant for developing antiviral and anticancer agents. The antiviral drug Ribavirin, a 1,2,4-triazole-3-carboxamide nucleoside, is a prime example of the biological importance of the amide moiety.[9] Synthetic analogs replacing the ribofuranosyl group with simpler alkyl/alkoxy groups have been explored for antimicrobial and anticancer activities.
-
Primary Amide (-CONH₂): The direct conversion of the ester to the primary amide introduces two potential hydrogen bond donors (the -NH₂ protons), significantly altering the molecule's interaction profile.
-
Substituted Amides (-CONHR): Introducing substituents on the amide nitrogen allows for the exploration of additional binding pockets and can be used to fine-tune lipophilicity and metabolic stability.
Comparative Data: Anticancer Activity of C3-Modified Analogs
While direct comparative data for Ethyl 5-amino-4H-triazole-3-carboxamide is sparse, we can infer the importance of this functional group by looking at related triazole carboxamides.[10]
| Compound/Analog Type | Key Functional Group | Target Cell Line | Activity (IC₅₀) | Reference |
| Parent Ester | -COOEt | (Various) | Generally Weak | Inferred |
| Analog Type 1 (Carboxamide) | -CONH₂ | SNB-75 (CNS Cancer) | Potent Activity | [10] |
| Analog Type 2 (Substituted Amide) | -CONH-Aryl | A549 (Lung Cancer) | Potent Activity | [10] |
| Doxorubicin (Control) | (N/A) | HepG2 / MCF7 | ~1-5 µM | Standard |
Part C: Fused Ring Systems Derived from the C5-Amino Group
Using the C5-amino group as a handle to construct fused heterocyclic systems, such as[1][2][7]triazolo[1,5-a]pyrimidines or[1][2][7]triazolo[5,1-c][1][2][7]triazines, is a powerful strategy to create rigid, planar molecules with potent anticancer activity.[4]
Causality & Experimental Insights: This approach significantly expands the molecular scaffold, allowing for extensive π-π stacking and hydrophobic interactions with target biomolecules, such as DNA or protein kinases. The rigid structure reduces the entropic penalty upon binding, often leading to higher affinity. A study by Hassan et al. demonstrated the synthesis of various fused triazole derivatives and evaluated their in vitro anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines.[4] Several fused analogs showed promising activity, with IC₅₀ values in the low micromolar range.
Comparative Data: Anticancer Activity of Fused Triazole Analogs
| Compound ID (from study) | Fused Ring System | Target Cell Line | Activity (IC₅₀, µM) | Reference |
| Compound 7 | Triazolo[1,5-a]pyrimidine | HepG2 | 20.30 | [4] |
| MCF7 | 17.69 | [4] | ||
| Compound 17 | Spiro-Triazolo[1,5-a]pyrimidine | HepG2 | 23.10 | [4] |
| MCF7 | 25.40 | [4] | ||
| Compound 28 | Triazolo[5,1-c][1][2][7]triazine | HepG2 | 25.40 | [4] |
| MCF7 | 27.09 | [4] | ||
| Doxorubicin (Control) | (N/A) | HepG2 / MCF7 | 17.69 - 25.4 (in study) | [4] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key experiments.
Protocol 1: Synthesis of a Representative N4-Schiff Base Analog
Objective: To synthesize 4-(4-nitrobenzylideneamino)-5-amino-4H-1,2,4-triazole-3-carboxylate.
Methodology:
-
Dissolution: Dissolve Ethyl 5-amino-4H-triazole-3-carboxylate (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid to act as a catalyst.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (7:3).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a singlet peak around δ 8.5-9.0 ppm in the ¹H NMR spectrum is characteristic of the imine (-N=CH-) proton.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized analog against a human cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The structure-activity relationship of Ethyl 5-amino-4H-triazole-3-carboxylate analogs is a rich field with clear guiding principles for the development of new therapeutic agents. This guide has demonstrated that:
-
N4-Amino Modification: The formation of Schiff bases, especially with aromatic aldehydes bearing electron-withdrawing groups, is a highly effective strategy for generating potent antimicrobial agents .[7]
-
C3-Carboxylate Modification: Conversion of the ester to an amide is a crucial step for enhancing interactions with biological targets, a key feature in many antiviral and anticancer triazole drugs.[9][10]
-
C5-Position and Ring Fusion: The construction of rigid, fused heterocyclic systems is a powerful approach for developing anticancer compounds with significant cytotoxic activity against various cancer cell lines.[4]
Future research should focus on combining these successful strategies. For example, synthesizing fused triazolo-pyrimidine systems that also incorporate an N-substituted carboxamide could lead to dual-action compounds with enhanced potency. Furthermore, computational modeling and docking studies should be employed to identify the specific molecular targets of the most active analogs, paving the way for rational, target-based drug design.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 5-amino-4H-triazole-3-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-4H-triazole-3-carboxylate is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical compounds, including potential antiviral and anticancer agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide provides a comprehensive comparison of the most common synthetic methodologies for its production, offering an in-depth analysis of their respective yields, operational complexities, safety considerations, and scalability.
Introduction to the Core Synthetic Challenges
The synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate presents a unique set of challenges centered around the construction of the 1,2,4-triazole ring with the desired substitution pattern. Key considerations for an ideal synthetic route include high yield, purity of the final product, readily available and cost-effective starting materials, operational simplicity, and adherence to green chemistry principles. This guide will dissect three primary synthetic strategies, each employing different foundational precursors to achieve the target molecule.
Method 1: The Aminoguanidine Approach with Diethyl Oxalate
This classical and widely employed method involves the condensation of aminoguanidine with a C2-synthon, typically diethyl oxalate or a related derivative. The reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the triazole ring.
Reaction Scheme:
Figure 1: General workflow for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate from aminoguanidine and diethyl oxalate.
Experimental Protocol:
-
Reaction Setup: To a solution of aminoguanidine bicarbonate in a suitable solvent (e.g., ethanol or water), an equimolar amount of a base (e.g., sodium ethoxide) is added to liberate the free aminoguanidine.
-
Condensation: Diethyl oxalate is then added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to gentle reflux.
-
Cyclization: The resulting intermediate is cyclized to the triazole by heating, often in the same pot. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from a suitable solvent like ethanol or water is commonly employed for purification.
Performance Analysis:
This method is favored for its use of relatively inexpensive and readily available starting materials.[1] Yields can be moderate to good, generally falling in the range of 60-80%, depending on the specific reaction conditions and purification methods employed. A key advantage is the straightforward, often one-pot, procedure. However, the use of strong bases like sodium ethoxide requires careful handling under anhydrous conditions. The reaction can also generate side products, necessitating thorough purification to achieve high-purity material suitable for pharmaceutical applications.
Method 2: The Hydrazine Pathway with Cyano-Iminoacetate Derivatives
This approach utilizes the reaction of hydrazine with a C2N-synthon, such as ethyl 2-cyano-2-iminoacetate or a related imidate. This method offers an alternative route to the triazole core, building the ring from a different set of precursors.
Reaction Scheme:
References
Comparative analysis of the spectral data of Ethyl 5-amino-4H-triazole-3-carboxylate
An In-Depth Comparative Guide to the Spectroscopic Analysis of Ethyl 5-amino-4H-triazole-3-carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic building blocks is a foundational requirement for success. Ethyl 5-amino-4H-triazole-3-carboxylate, a key synthon in medicinal chemistry, presents a unique spectroscopic profile that is crucial for its identification and quality assessment. This guide provides a comprehensive analysis of its spectral data, contextualized through comparison with structurally related analogs. We will delve into the causality behind its spectral characteristics, offering field-proven insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
The Spectroscopic Signature of Ethyl 5-amino-4H-triazole-3-carboxylate
The molecular structure of Ethyl 5-amino-4H-triazole-3-carboxylate (C₅H₈N₄O₂) dictates a distinct set of signals across various spectroscopic techniques.[1][2] Understanding these signatures is paramount for verifying its synthesis and purity.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful first-pass technique for identifying the key functional groups within a molecule. The spectrum of this triazole derivative is characterized by vibrations corresponding to its amine, ester, and heterocyclic ring structures.
Key absorptions include:
-
N-H Stretching: The primary amino (-NH₂) group typically displays two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The presence of extensive intermolecular hydrogen bonding, a common feature in triazoles, can cause these bands to broaden.
-
C-H Stretching: Aliphatic C-H stretching from the ethyl group's CH₂ and CH₃ will appear just below 3000 cm⁻¹.
-
C=O Stretching: The ester carbonyl group is a strong absorber, presenting a sharp, intense peak typically in the range of 1730-1700 cm⁻¹. This is a critical marker for the carboxylate moiety.[3]
-
C=N and N=N Stretching: The triazole ring itself contributes to a series of characteristic bands in the fingerprint region (1650-1400 cm⁻¹), which arise from C=N and N=N stretching vibrations.[4][5]
-
C-O Stretching: The ester C-O single bond will show a strong absorption between 1300-1100 cm⁻¹.
The following diagram illustrates the relationship between the molecular structure and its key IR vibrational modes.
Caption: Key functional groups and their expected IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed picture of the molecule's carbon-hydrogen framework. The chemical environment of each proton and carbon atom results in a unique resonance signal.[6]
¹H NMR Spectrum: The proton NMR spectrum is relatively simple and highly informative.
-
-NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is variable and depends on solvent and concentration, but often falls in the 5.0-7.0 ppm range.
-
-NH Proton (Ring): The proton on the triazole ring nitrogen is also broad and its position is solvent-dependent, often appearing far downfield (>10 ppm) due to hydrogen bonding and the aromatic nature of the ring.
-
Ethyl Group Protons: The ethyl ester group gives rise to two characteristic signals:
-
A quartet (~4.3 ppm) for the methylene protons (-O-CH₂-CH₃). The splitting into a quartet is due to coupling with the adjacent three methyl protons.
-
A triplet (~1.3 ppm) for the terminal methyl protons (-O-CH₂-CH₃). This signal is split into a triplet by the two adjacent methylene protons.
-
¹³C NMR Spectrum: The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Carbonyl Carbon (-C=O): This carbon is deshielded and appears significantly downfield, typically in the 160-165 ppm region.
-
Triazole Ring Carbons: The two carbons within the triazole ring will have distinct chemical shifts, generally found between 145-160 ppm. The carbon attached to the amino group (C5) will be upfield relative to the carbon attached to the carboxylate group (C3).
-
Ethyl Group Carbons:
-
The methylene carbon (-O-CH₂-) appears around 61 ppm.
-
The methyl carbon (-CH₃) appears furthest upfield, around 14 ppm.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound, providing ultimate confirmation of its identity. For Ethyl 5-amino-4H-triazole-3-carboxylate, the expected molecular weight is 156.14 g/mol .[2] In electrospray ionization (ESI) mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 157.
Comparative Spectral Analysis: Context is Key
Analyzing a compound's spectrum in isolation can be challenging. By comparing it to structurally similar molecules, we can assign signals with greater confidence and understand the spectroscopic impact of specific functional groups.
Comparison with Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This analog differs only in the ester group (methyl vs. ethyl). This comparison allows for the definitive assignment of the ester signals. The molecular weight of the methyl ester is 142.12 g/mol .[7][8][9]
| Spectral Feature | Ethyl Ester (Target) | Methyl Ester (Analog) [7] | Reason for Difference |
| ¹H NMR (Ester) | ~4.3 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H) | ~3.8 ppm (singlet, 3H) | The ethyl group shows a quartet/triplet pattern, while the methyl group is a singlet with a different chemical shift. |
| ¹³C NMR (Ester) | ~61 ppm (-CH₂-), ~14 ppm (-CH₃) | ~52 ppm (-CH₃) | Presence of two distinct carbons for the ethyl group versus one for the methyl group. |
| Molecular Ion [M+H]⁺ | m/z 157 | m/z 143 | Difference of 14 mass units, corresponding to the difference between an ethyl (-C₂H₅) and a methyl (-CH₃) group. |
Comparison with Ethyl 1H-1,2,4-triazole-3-carboxylate
This analog lacks the C5-amino group, allowing us to isolate the spectroscopic contribution of the -NH₂ substituent.
| Spectral Feature | Ethyl 5-amino (Target) | Ethyl (Non-amino Analog) [10] | Reason for Difference |
| IR Spectrum | Broad N-H stretches ~3400-3200 cm⁻¹ | Absence of strong N-H stretches in this region | The amino group is the source of the prominent N-H vibrational bands. |
| ¹H NMR | Broad -NH₂ signal | Absence of -NH₂ signal; presence of a C5-H signal on the ring | The amino protons are replaced by a proton directly attached to the triazole ring carbon. |
| ¹³C NMR | C5 signal influenced by -NH₂ group | C5 signal is a C-H carbon, its chemical shift will be different | The electron-donating amino group significantly shields the attached carbon (C5), shifting its resonance upfield compared to a C-H. |
| Molecular Ion [M+H]⁺ | m/z 157 | m/z 142 | Difference of 15 mass units, corresponding to the replacement of -NH₂ with -H. |
Experimental Protocols
To ensure data is reproducible and reliable, standardized experimental procedures are essential.
General Workflow for Spectroscopic Analysis
The following workflow represents a self-validating system for the complete characterization of a synthesized compound like Ethyl 5-amino-4H-triazole-3-carboxylate.
Caption: A standard workflow for the complete spectroscopic characterization of a synthetic compound.
Step-by-Step Methodologies
A. FT-IR Spectroscopy (KBr Pellet Method)
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
B. NMR Spectroscopy (in DMSO-d₆)
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO is often necessary for triazoles due to their polarity and to ensure exchangeable protons (NH, NH₂) are observable.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H spectrum, ensuring sufficient scans for a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
C. Mass Spectrometry (Positive Ion ESI-MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion detection mode.
-
Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).
-
Record the resulting mass spectrum, noting the m/z of the base peak and the molecular ion peak.[12]
Conclusion
The spectroscopic profile of Ethyl 5-amino-4H-triazole-3-carboxylate is a unique fingerprint derived from its constituent functional groups and overall molecular architecture. A multi-technique approach, combining IR, ¹H NMR, ¹³C NMR, and MS, is essential for its unambiguous identification. Furthermore, a comparative analysis against structural analogs provides a deeper level of understanding and confidence in spectral assignments. The protocols and interpretive frameworks presented in this guide offer a robust system for researchers to validate the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate [oakwoodchemical.com]
- 2. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | C5H8N4O2 | CID 98568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate | C4H6N4O2 | CID 77201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - Ethyl 4h-1,2,4-triazole-3-carboxylate (C5H7N3O2) [pubchemlite.lcsb.uni.lu]
- 11. scielo.br [scielo.br]
- 12. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Ethyl 5-amino-4H-triazole-3-carboxylate
For researchers, scientists, and drug development professionals, the reproducibility and cross-validation of synthetic routes to novel heterocyclic compounds are paramount. This guide provides an in-depth technical comparison of synthetic methodologies for Ethyl 5-amino-4H-triazole-3-carboxylate, a valuable building block in medicinal chemistry. We will delve into two distinct and viable synthetic pathways, offering a critical analysis of their experimental execution, expected outcomes, and the underlying chemical principles. This document is structured to not only provide protocols but to instill a deeper understanding of the synthetic choices, thereby ensuring robust and reliable experimental outcomes.
The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic incorporation of an amino group and an ethyl carboxylate functionality onto the triazole core, as seen in Ethyl 5-amino-4H-triazole-3-carboxylate, provides versatile handles for further molecular elaboration, making it a key intermediate in the synthesis of more complex bioactive molecules.
Comparative Overview of Synthetic Strategies
This guide will focus on two principal and experimentally validated methods for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate and its analogs:
-
Method A: Direct Condensation of Aminoguanidine with a Carboxylic Acid Derivative. This classical approach is a robust and straightforward method for the formation of the 3-amino-1,2,4-triazole ring system.
-
Method B: Cyclocondensation of an Acylhydrazide with Ethyl Carbethoxyformimidate. This alternative strategy offers a different retrosynthetic disconnection, providing a valuable comparative route for the synthesis of the target molecule.
The following sections will provide detailed, step-by-step protocols for each method, a comparative analysis of their performance, and the necessary characterization data for the validation of the final product.
Method A: Synthesis via Direct Condensation
This approach leverages the reaction between aminoguanidine and a suitable dicarbonyl compound. For the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate, the logical starting material would be a derivative of oxalic acid. A closely related and well-documented procedure is the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and various carboxylic acids[1]. While this specific paper does not synthesize the title compound, it establishes a robust and scalable protocol. A more direct classical synthesis is reported by Chernyshev et al., which we will use as our primary example for this method[2].
Experimental Protocol: Method A
Synthesis of Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of aminoguanidine bicarbonate and diethyl oxalate is prepared in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate.
Expected Results and Characterization: Method A
| Parameter | Expected Value | Reference |
| Yield | 70% | [2] |
| Melting Point | 242-243 °C | [2] |
| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.23 (q, 2H, CH₂), 6.00 (s, 2H, NH₂) | [2] |
Causality Behind Experimental Choices
The choice of aminoguanidine bicarbonate as a starting material is strategic due to its stability and commercial availability. The reaction with diethyl oxalate provides the necessary carbon backbone for the formation of the triazole ring with the desired carboxylate functionality. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. Recrystallization is a standard and effective method for purifying the solid product, ensuring high purity of the final compound.
Method B: Synthesis via Cyclocondensation
This alternative route provides a valuable cross-validation of the target compound's synthesis. It involves the reaction of a carboxylic acid hydrazide with ethyl carbethoxyformimidate. This method has been successfully employed for the synthesis of various 5-substituted ethyl 1,2,4-triazole-3-carboxylates[3].
Experimental Protocol: Method B
General Procedure for the Synthesis of 5-Substituted Ethyl 1,2,4-triazole-3-carboxylates [3]
-
Preparation of Ethyl Carbethoxyformimidate: This reagent is typically prepared in situ from the corresponding starting materials.
-
Reaction with Acylhydrazide: The appropriate acylhydrazide is reacted with the freshly prepared ethyl carbethoxyformimidate in an alcoholic solvent at room temperature.
-
Cyclization: The intermediate acylamidrazone is then cyclized by heating in a high-boiling solvent like diphenyl ether to afford the desired 1,2,4-triazole.
-
Purification: The product is isolated and purified by recrystallization.
Expected Results and Characterization: Method B
The yields for this method vary depending on the substituent at the 5-position. For the parent compound (where the 5-substituent is hydrogen), a yield of 71% has been reported[3].
| Parameter | Expected Value (for 5-H analog) | Reference |
| Yield | 71% | [3] |
| Melting Point | 161-162 °C | [3] |
| ¹H NMR | δ 1.45 (t, 3H, CH₃), 4.50 (q, 2H, CH₂), 8.65 (s, 1H, CH) | [3] |
Causality Behind Experimental Choices
This method offers a modular approach where the 5-substituent of the triazole can be easily varied by choosing the appropriate starting acylhydrazide. The use of ethyl carbethoxyformimidate provides the C3-carboxylate functionality. The two-step, one-pot nature of this reaction, followed by a high-temperature cyclization, is a common strategy in heterocyclic synthesis to drive the reaction to completion.
Comparative Analysis of Synthetic Methods
| Feature | Method A (Direct Condensation) | Method B (Cyclocondensation) |
| Starting Materials | Aminoguanidine, Diethyl Oxalate | Acylhydrazides, Ethyl Carbethoxyformimidate |
| Number of Steps | Typically one-pot | Can be a one-pot, two-step process |
| Reaction Conditions | Reflux | Room temperature followed by high-temperature cyclization |
| Scalability | Generally good, amenable to microwave synthesis | Can be scalable, but high-temperature cyclization may pose challenges |
| Versatility | Good for 3-amino-1,2,4-triazoles | Excellent for varying the 5-substituent |
Visualization of Experimental Workflows
Method A: Direct Condensation Workflow
Caption: Workflow for Method A: Direct Condensation.
Method B: Cyclocondensation Workflow
Caption: Workflow for Method B: Cyclocondensation.
Conclusion and Best Practices
Both Method A and Method B represent viable and validated pathways for the synthesis of Ethyl 5-amino-4H-triazole-3-carboxylate and its analogs.
-
Method A is a more direct and classical approach, likely to be the first choice for obtaining the title compound specifically, especially given the reported yield of 70%[2]. Its amenability to microwave synthesis also offers potential for rapid optimization and scale-up[1].
-
Method B provides excellent versatility for creating a library of analogs with diverse 5-substituents, which is highly valuable in a drug discovery context. The multi-step, one-pot nature of the reaction requires careful control over reaction conditions, particularly the high-temperature cyclization step.
For robust cross-validation, it is recommended that a laboratory establishes both protocols. This dual-pronged approach not only confirms the identity and purity of the target compound through independent synthetic routes but also provides flexibility in accessing a wider range of derivatives for further research and development. The choice of method will ultimately depend on the specific research goals, available starting materials, and the desired scale of the synthesis.
References
Efficacy of Ethyl 5-amino-4H-triazole-3-carboxylate versus commercially available drugs
An In-Depth Comparative Efficacy Analysis of Ethyl 5-amino-4H-triazole-3-carboxylate
A Framework for Evaluating a Novel Triazole Derivative Against Commercial Antimicrobial Agents
Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs. Its unique structural and electronic properties, including its capacity for hydrogen bonding and its metabolic stability, have made it a highly successful pharmacophore. This is particularly evident in the field of infectious diseases, where triazole-based agents like fluconazole and voriconazole have become indispensable frontline therapies for systemic fungal infections.[1][2][3] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] The broad applicability of the triazole core continues to inspire the synthesis of novel derivatives with the potential for improved efficacy, expanded spectrum, or novel mechanisms of action.[4][5][6][7]
This guide introduces Ethyl 5-amino-4H-triazole-3-carboxylate (EATC) , a novel synthetic compound built upon this promising scaffold. While the therapeutic potential of EATC is yet to be fully characterized, its structure suggests a strong possibility of antimicrobial activity. The objective of this document is to present a comprehensive, scientifically rigorous framework for evaluating the in vitro efficacy and selectivity of EATC. As a Senior Application Scientist, my goal is not merely to list protocols, but to provide a logical, self-validating system of experiments designed to thoroughly compare EATC's performance against established, commercially successful drugs: the antifungal agents Fluconazole and Voriconazole , and the broad-spectrum antibacterial agent Ciprofloxacin . This guide will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and present a framework for data interpretation.
A Phased Approach to Comparative Evaluation
To build a complete performance profile of EATC, a multi-stage experimental plan is essential. This ensures that primary efficacy data is contextualized with critical safety and mechanistic insights. Our evaluation is structured into three logical phases:
-
Phase I: Primary Efficacy Screening. The foundational step is to determine the direct antimicrobial activity of EATC. We will quantify its potency against a clinically relevant panel of pathogenic fungi and bacteria and benchmark it against our selected commercial drugs. The key metric will be the Minimum Inhibitory Concentration (MIC).
-
Phase II: Selectivity and In Vitro Safety Profiling. A potent drug is only useful if it is selective for its microbial target over host cells. This phase will assess the cytotoxicity of EATC against a standard mammalian cell line to determine its in vitro therapeutic window.
-
Phase III: Preliminary Mechanism of Action (MoA) Investigation. Given its triazole core, we hypothesize that EATC's antifungal activity stems from the inhibition of ergosterol biosynthesis. This phase will test that hypothesis directly, providing crucial insight into whether EATC functions similarly to other triazole antifungals.
Phase I Protocol: Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[8][9] We will employ the broth microdilution method, a standardized and quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility.[9][10][11][12]
Reference Strains:
-
Fungi (Yeast): Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821)
-
Fungi (Mold): Aspergillus fumigatus (ATCC 204305)
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 29213)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds:
-
Prepare 1 mg/mL stock solutions of EATC, Fluconazole, Voriconazole, and Ciprofloxacin in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in the appropriate sterile broth medium (RPMI-1640 for fungi, Cation-Adjusted Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[13][14] The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
Bacteria: Aseptically select 3-5 colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Yeast: Follow a similar procedure to bacteria, using sterile saline and adjusting to a 0.5 McFarland standard. Dilute in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds: Grow the mold on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the resulting spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum in broth, no drug) and a negative control (sterile broth only).
-
Incubate plates at 35°C. Incubation times are typically 18-24 hours for bacteria, 24-48 hours for yeast, and 48-72 hours for molds, or until sufficient growth is observed in the positive control well.[14]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity or pellet of growth.[13]
-
Phase II Protocol: Cytotoxicity Profiling
To assess the selectivity of EATC, we will measure its effect on the viability of mammalian cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][15][16] It measures the metabolic activity of cells, where active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, providing a proxy for cell viability.
Cell Line:
-
HEK293 (Human Embryonic Kidney cells, ATCC CRL-1573): A common, robust cell line for general toxicity screening.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (EATC and comparators) in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (cells treated with the highest concentration of DMSO used in the dilutions, typically <0.5%) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for another 3-4 hours to allow for the reduction of MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Phase III Protocol: Preliminary Mechanism of Action Study
To investigate if EATC shares the same mechanism as other triazole antifungals, we will quantify its effect on the ergosterol content of a model yeast, Candida albicans. A reduction in ergosterol following drug treatment would strongly support inhibition of the lanosterol 14α-demethylase enzyme.
Detailed Protocol: Ergosterol Quantification
-
Yeast Culture and Treatment:
-
Grow C. albicans in a suitable broth to mid-log phase.
-
Expose the yeast cells to the test compounds (EATC, Fluconazole, Voriconazole) at their MIC and 2x MIC values for a defined period (e.g., 16 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the yeast cells by centrifugation and wash with sterile water.
-
Saponify the cell pellet by heating at 80°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and water, followed by vigorous vortexing.
-
-
Spectrophotometric Analysis:
-
Separate the n-heptane layer containing the sterols.
-
Scan the absorbance of the extract between 230 nm and 300 nm using a spectrophotometer.
-
The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol is calculated based on the absorbance values at specific wavelengths (typically A281.5 and A230).
-
-
Data Analysis:
-
Calculate the percentage of ergosterol in the treated samples relative to the untreated control. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The following tables present a hypothetical but realistic dataset for EATC to illustrate the expected outcomes.
Table 1: Antimicrobial Efficacy (MIC in µg/mL)
| Organism | EATC | Fluconazole | Voriconazole | Ciprofloxacin |
| C. albicans | 2 | 4 | 0.25 | >64 |
| C. neoformans | 4 | 8 | 0.5 | >64 |
| A. fumigatus | 8 | >64 | 1 | >64 |
| S. aureus | 32 | >64 | >64 | 0.5 |
| E. coli | >64 | >64 | >64 | 0.25 |
| P. aeruginosa | >64 | >64 | >64 | 1 |
-
Interpretation: In this hypothetical scenario, EATC shows potent activity against yeast (Candida, Cryptococcus) and moderate activity against molds (Aspergillus), outperforming the first-generation triazole Fluconazole but being less potent than the second-generation Voriconazole. It shows weak antibacterial activity, suggesting a primary antifungal profile.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity IC₅₀ (µg/mL) on HEK293 | Selectivity Index (SI) vs. C. albicans (IC₅₀/MIC) |
| EATC | 128 | 64 |
| Fluconazole | >256 | >64 |
| Voriconazole | 90 | 360 |
| Ciprofloxacin | 200 | N/A |
-
Interpretation: The hypothetical data indicates that EATC has moderate cytotoxicity. Its Selectivity Index (SI), a crucial measure of a drug's therapeutic window, is high, suggesting it is significantly more toxic to the fungal target than to mammalian cells. While its SI is lower than Voriconazole's, it is comparable to Fluconazole, indicating a promising safety profile.
Table 3: Mechanism of Action - Ergosterol Inhibition
| Compound (at MIC) | % Ergosterol Content (Relative to Control) |
| EATC | 22% |
| Fluconazole | 25% |
| Voriconazole | 15% |
| Ciprofloxacin | 98% (No significant inhibition) |
-
Interpretation: The significant reduction in ergosterol content in C. albicans treated with EATC strongly supports the hypothesis that it functions by inhibiting the ergosterol biosynthesis pathway, consistent with other triazole antifungals.
Conclusion and Future Directions
This guide outlines a robust, integrated strategy for the preclinical evaluation of Ethyl 5-amino-4H-triazole-3-carboxylate. The proposed phased approach ensures that efficacy, selectivity, and mechanism of action are investigated in a logical sequence, providing a comprehensive dataset for decision-making.
Based on our hypothetical results, EATC emerges as a promising antifungal candidate with potent activity against clinically relevant yeasts, a favorable in vitro safety profile, and a mechanism of action consistent with its chemical class. Its performance profile suggests it could be a valuable lead compound for further development.
The logical next steps in the research and development pipeline would include:
-
Spectrum Expansion: Testing against a broader panel of clinical isolates, including azole-resistant strains.
-
Advanced MoA Studies: Conducting enzymatic assays with purified lanosterol 14α-demethylase to confirm direct target engagement and determine inhibitory kinetics.
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess drug-like properties.
-
In Vivo Efficacy: Progressing to animal models of systemic candidiasis or aspergillosis to validate in vitro findings.
By following this structured, data-driven approach, researchers can efficiently and accurately characterize the therapeutic potential of novel triazole derivatives like EATC, paving the way for the next generation of antimicrobial agents.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Azole antifungals - Drugs.com [drugs.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives [mdpi.com]
- 8. apec.org [apec.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. njccwei.com [njccwei.com]
- 12. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 5-amino-4H-triazole-3-carboxylate: A Guide to Personal Protective Equipment
Navigating the Safe Handling of Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its structural similarity to other aminotriazoles, such as 3-Amino-1,2,4-triazole (also known as Amitrole), necessitates a cautious and well-informed approach to laboratory safety.[4][5] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of researchers and the integrity of their work.
The following recommendations are grounded in the established hazard profiles of aminotriazole derivatives, which are known to present risks including potential carcinogenicity, skin and eye irritation, and harm if ingested or inhaled.[6][7] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental protocol.
Core Principles of Chemical Safety: A Risk-Based Approach
Before handling any chemical, a thorough risk assessment is paramount. For Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate, this involves considering the physical form of the chemical (solid powder or in solution), the scale of the experiment, and the specific manipulations being performed (e.g., weighing, dissolution, reaction quenching).
I. Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Wherever possible, engineering controls should be implemented to minimize exposure.
-
Fume Hoods: All manipulations of solid Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate and its concentrated solutions should be conducted in a certified chemical fume hood. Laboratory hoods should be designed to maintain an inward air flow, with an average linear face velocity of 150 feet per minute.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[3][7]
II. Essential Personal Protective Equipment (PPE) Ensemble
The following PPE is considered mandatory when handling Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate in a laboratory setting.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Chemical splash goggles are the minimum requirement for eye protection.[1][6] They should be worn whenever there is a risk of splashes or aerosol generation. For procedures with a higher risk of splashing, such as when working with larger volumes or during transfers, a full-face shield should be worn in addition to safety goggles.[8]
Hand Protection: The Critical Barrier
Given the potential for skin irritation, selecting the appropriate gloves is crucial.[6][7]
-
Glove Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling this compound.[1][8] It is essential to consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Glove Thickness: A standard glove thickness of at least 14 mils is recommended for enhanced protection.[9]
-
Double Gloving: For prolonged handling or when working with larger quantities, double gloving provides an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be replaced immediately.[1] After use, hands should be thoroughly washed and dried.[1]
Body Protection: Preventing Dermal Exposure
A flame-resistant lab coat is the minimum requirement for body protection.[6] For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or a PVC apron should be worn over the lab coat.[1][9]
Respiratory Protection: Guarding Against Inhalation Hazards
Respiratory protection is necessary when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when handling the solid material outside of a fume hood.
-
Dust Respirator: When handling the powdered form of the compound, a NIOSH-approved N95 or P100 dust respirator should be used to prevent inhalation of fine particles.[1][6]
-
Cartridge Respirator: For higher-level protection, especially during spill cleanup or in poorly ventilated areas, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[7]
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates a logical workflow for this process.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
III. Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection: If required, fit your respirator. Perform a seal check to ensure it is working correctly.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Step-by-Step Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Face Shield and Goggles: Remove your face shield and goggles from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE (gloves, disposable respirators) that has come into contact with Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate should be considered hazardous waste.
-
Solid Waste: Place contaminated disposable PPE in a designated, labeled hazardous waste container.[1]
-
Chemical Waste: Unused or waste quantities of the chemical should be disposed of as hazardous waste. Consult your institution's environmental health and safety office for specific disposal guidelines.[2] Incineration in a licensed facility is often the recommended disposal method for aminotriazole compounds.[2]
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate action is required.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
| Minor Spill | For small spills, wear appropriate PPE, dampen the material with water to prevent dusting, and sweep it into a labeled container for disposal.[1] |
| Major Spill | Evacuate the area and alert emergency responders.[1] |
V. Conclusion: A Culture of Safety
The responsible use of Ethyl 5-amino-4H-[1][2][3]triazole-3-carboxylate in a research setting is predicated on a robust safety culture. By understanding the potential hazards and diligently applying the PPE protocols outlined in this guide, researchers can protect themselves and their colleagues while advancing scientific discovery. This commitment to safety not only ensures personal well-being but also upholds the integrity and reproducibility of the research itself.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Amitrole [sitem.herts.ac.uk]
- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
